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  • Product: Quinoline-3-carboximidamide
  • CAS: 299423-78-2

Core Science & Biosynthesis

Foundational

Quinoline-3-Carboximidamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Overview Quinoline-3-carboximidamide (CAS: 299423-78-2), also known as quinoline-3-carboxamidine, represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Combining the lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Overview

Quinoline-3-carboximidamide (CAS: 299423-78-2), also known as quinoline-3-carboxamidine, represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Combining the lipophilic, electron-deficient quinoline core with the highly polar, hydrogen-bonding amidine moiety, this compound serves as a critical intermediate for synthesizing complex heterocycles and as a direct binding motif for neurological targets. This technical guide provides an authoritative analysis of its physicochemical properties, rational synthesis workflows, and analytical validation protocols.

Physicochemical Profiling and Structural Rationale

The molecular architecture of quinoline-3-carboximidamide dictates its behavior in both synthetic environments and biological systems. The amidine group ( −C(=NH)NH2​ ) is highly basic, ensuring it is predominantly protonated at physiological pH (7.4). This protonation creates a robust bidentate hydrogen-bond donor system, ideal for interacting with aspartate or glutamate residues in protein binding pockets.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Implication
Molecular Formula C10H9N3Base structure for extensive derivative synthesis.
Molecular Weight 171.20 g/mol Low MW allows for heavy functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
CAS Registry Number 299423-78-2Unique identifier for the base compound.
LogP (Calculated) ~0.8 - 1.2Balanced amphiphilicity; the quinoline ring provides lipophilicity while the amidine ensures aqueous solubility.
Topological Polar Surface Area ~62.8 ŲExcellent for membrane permeability; suitable for CNS targeting.
H-Bond Donors / Acceptors 3 / 2Facilitates strong, directional binding in target active sites.
Pharmacophore and Target Interaction Dynamics

In rational drug design, the spatial arrangement of the quinoline ring relative to the amidine group is exploited for dual-mode binding. For instance, in the development of PET radioligands such as N -(2-[11C]methoxybenzyl)quinoline-3-carboxamidine ([11C]QBA) targeting GluN2B-containing NMDA receptors [4], the quinoline core engages in π−π stacking with aromatic residues in the hydrophobic pocket, while the amidine forms essential salt bridges.

Pharmacophore Amidine Amidine Moiety (Protonated at pH 7.4) TargetAsp Receptor Asp/Glu (Anionic Anchor) Amidine->TargetAsp Bidentate Salt Bridge Quinoline Quinoline Core (Electron-Deficient) Quinoline->Amidine C3 Covalent Linkage TargetHinge Hydrophobic Pocket (Aromatic Residues) Quinoline->TargetHinge Pi-Pi Stacking

Fig 1: Pharmacophore interaction map of quinoline-3-carboximidamide in a generic receptor pocket.

Advanced Synthetic Methodologies

The synthesis of quinoline-3-carboximidamide and its derivatives requires careful control of reaction conditions to prevent hydrolysis of the amidine back to an amide or carboxylic acid. We detail two distinct pathways: the classical Pinner reaction from 1 [1], and a modern ultrasound-mediated multicomponent reaction.

Synthesis A 3-Cyanoquinoline (Starting Material) B HCl (gas), Anhydrous MeOH 0°C to RT A->B C Methyl Imidate Intermediate B->C Pinner Addition D NH3 / MeOH Sealed Tube, 60°C C->D E Quinoline-3- carboximidamide D->E Amination

Fig 2: Classical Pinner synthesis workflow for quinoline-3-carboximidamide.

Protocol A: Classical Pinner Synthesis from 3-Cyanoquinoline

Causality & Rationale: The conversion of a nitrile to an amidine via the Pinner reaction requires strictly anhydrous conditions. The presence of water during the initial imidate formation will irreversibly drive the reaction toward the methyl ester, drastically reducing the yield of the target amidine [2].

Step-by-Step Methodology:

  • Preparation of the Imidate:

    • Dissolve 10 mmol of 3-cyanoquinoline in 20 mL of anhydrous methanol in a flame-dried, multi-neck flask under an argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Bubble dry HCl gas through the solution for 2 hours. Self-Validation: Monitor the disappearance of the nitrile peak (~2220 cm⁻¹) via FT-IR of an evaporated aliquot.

    • Seal the flask and stir at room temperature for 24 hours to ensure complete conversion to the methyl quinoline-3-carbimidate hydrochloride.

  • Amination to Amidine:

    • Evaporate the solvent under reduced pressure (keeping the bath temperature < 30 °C to prevent thermal degradation).

    • Resuspend the crude imidate in 25 mL of a 7N solution of ammonia in methanol.

    • Transfer to a sealed pressure tube and heat at 60 °C for 12 hours. Causality: The sealed tube prevents the escape of volatile ammonia, ensuring a high local concentration of the nucleophile to drive the equilibrium toward the amidine.

  • Isolation and Purification:

    • Cool to room temperature, vent carefully, and concentrate in vacuo.

    • Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the product as a trifluoroacetate salt.

Protocol B: Ultrasound-Mediated Multicomponent Synthesis

For highly functionalized 4-hydroxy-quinoline-3-carboximidamide derivatives, a modern tandem synthesis utilizing2 provides superior atom economy [3].

Causality & Rationale: Isatoic anhydride undergoes decarboxylation at elevated temperatures to form a highly reactive intermediate. Utilizing ultrasound irradiation accelerates this decarboxylation and the subsequent [4+2] cycloaddition with the alkyne-amidine adduct, reducing reaction times from >12 hours to just 40 minutes while preventing thermal decomposition of sensitive functional groups.

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 50 mL sonication vessel, combine 1.0 mmol of isatoic anhydride, 1.0 mmol of the selected terminal alkyne, and 1.0 mmol of trichloroacetamidine in 10 mL of anhydrous DMF.

    • Add 10 mol% of Copper(I) iodide (CuI) as the catalyst. Causality: CuI activates the terminal alkyne, facilitating the initial coupling with the amidine before the cycloaddition step.

  • Ultrasonic Irradiation:

    • Subject the mixture to ultrasound irradiation (e.g., 40 kHz, 250 W) at ambient temperature for 40 minutes.

    • Self-Validation: Perform TLC (Ethyl Acetate:Hexane 1:1) every 15 minutes. The reaction is complete when the fluorescent spot corresponding to isatoic anhydride under 254 nm UV light completely disappears.

  • Workup:

    • Quench the reaction with 20 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash column chromatography to isolate the highly functionalized 4-hydroxy-quinoline-3-carboximidamide derivative.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized quinoline-3-carboximidamide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The base peak must correspond to [M+H]+=172.1 m/z.

  • ¹H-NMR (400 MHz, DMSO-d6): The quinoline core protons typically appear in the aromatic region ( δ 7.6 - 9.2 ppm). The critical diagnostic peak is the singlet for the H-4 proton of the quinoline ring, often highly deshielded ( δ ~9.0 - 9.3 ppm) due to the adjacent electron-withdrawing amidine group. The amidine protons ( −NH2​ , =NH ) will appear as broad singlets between δ 8.5 - 9.5 ppm, which are exchangeable with D₂O.

References
  • Chemsrc. "3-CYANOQUINOLINE | CAS#:34846-64-5." Chemsrc Chemical Database, 2025.[Link]

  • ACS Publications. "Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols." Journal of Organic Chemistry, 2021.[Link]

  • ResearchGate. "Ultrasound-mediated Tandem Synthesis of New Highly Functionalized 4-Hydroxy-quinoline Derivatives with Amidine and Imidate Skeletons from Trichloroacet-amidine(imidate), Alkynes, and Isatoic Anhydride." Current Organic Synthesis, 2026.[Link]

  • Elsevier Pure. "Synthesis and characterization of 11C-labeled benzyl amidine quinoline-3-carboxamidine ([11C]QBA) as PET radioligands." Nuclear Medicine and Biology, 2018. [Link]

Sources

Exploratory

The Quinoline-3-Carboximidamide Scaffold: A Comprehensive Biological Activity Profile

Executive Summary The quinoline core is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial and antimalarial properties. However, targeted functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline core is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial and antimalarial properties. However, targeted functionalization at the C-3 position has unlocked a new tier of pharmacological potential. While quinoline-3-carboxamides (e.g., tasquinimod, linomide) are well-documented for their immunomodulatory and anticancer activities 1, the bioisosteric replacement of the amide with a carboximidamide (amidine) group—forming quinoline-3-carboximidamide —profoundly alters the molecule's physicochemical landscape.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological efficacy of quinoline-3-carboximidamides. By shifting from a neutral amide to a basic amidine (pKa ~9–11), the scaffold gains the ability to exist in a protonated state at physiological pH. This single modification enables critical salt-bridge formations with acidic residues in target proteins, expanding its efficacy across oncology, neurodegeneration (BACE1 inhibition), and infectious diseases 2.

Structural Rationale: The Carboximidamide Bioisostere

The transition from a carboxamide to a carboximidamide is not merely a structural tweak; it is a calculated thermodynamic optimization.

  • Hydrogen Bonding: The amidine group provides a distinct directional hydrogen bond donor/acceptor profile. The =NH and −NH2​ moieties can participate in bidentate hydrogen bonding, heavily stabilizing enzyme-inhibitor complexes.

  • Targeting Acidic Pockets: In targets like Beta-Secretase 1 (BACE1), the catalytic core relies on aspartate dyads (Asp32 and Asp228). The protonated carboximidamide acts as a transition-state mimic, forming a high-affinity electrostatic interaction with these carboxylate groups that a neutral carboxamide cannot achieve [[2]]().

MOA Q3C Quinoline-3-carboximidamide BACE1 BACE1 (Aspartyl Protease) Q3C->BACE1 Competitive Inhibition ABeta Amyloid Beta Aggregation Q3C->ABeta Prevents S100A9 S100A9 Protein Q3C->S100A9 Allosteric Binding Tumor Tumor Immune Evasion Q3C->Tumor Reverses Evasion APP Amyloid Precursor Protein BACE1->APP Cleaves APP->ABeta Pathogenesis MDSC MDSC Accumulation S100A9->MDSC Promotes MDSC->Tumor Enables

Mechanistic pathways of Quinoline-3-carboximidamide in Alzheimer's and Oncology.

Primary Biological Modalities

Neurodegeneration: BACE1 Inhibition

Alzheimer’s disease (AD) pathology is heavily driven by the cleavage of the Amyloid Precursor Protein (APP) by BACE1. Molecular docking studies and structure-activity relationship (SAR) analyses have identified 2-amino quinoline-3-carboximidamide as a potent BACE1 inhibitor 2. The amidine core fits precisely into the S1 and S1' sub-pockets of the enzyme, yielding highly favorable Root Mean Square Deviation (RMSD) binding scores (e.g., 2.30 Å) compared to standard aliphatic amines 2.

Oncology & Immunomodulation

Quinoline and quinolone carboxamides are highly privileged anticancer agents, acting as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase 3. By modifying the amide to an imidamide, researchers enhance the aqueous solubility of the compound—a critical hurdle in oncology drug formulation. Furthermore, these derivatives modulate the tumor microenvironment by targeting pro-inflammatory proteins (like S100A9), thereby preventing the accumulation of Myeloid-Derived Suppressor Cells (MDSCs) and reversing tumor immune evasion 1.

Antimicrobial Efficacy

Recent advancements in green chemistry, specifically ultrasound-mediated tandem synthesis, have yielded highly functionalized 4-hydroxy-quinoline-3-carboximidamides 4. These compounds exhibit significant minimum bactericidal concentrations (MBC) in the low millimolar range (e.g., 1.79 to 3.79 mM) against methicillin-resistant Staphylococcus aureus (MRSA) 5. The mechanism is driven by the amphiphilic nature of the substituted quinoline ring, which intercalates into and disrupts bacterial cell membranes.

Quantitative Data Summary

The following table synthesizes the biological activity metrics of quinoline-3-derivatives across various therapeutic targets:

Compound Class / DerivativePrimary TargetTherapeutic IndicationActivity MetricKey Mechanism of Action
2-amino quinoline-3-carboximidamide BACE1Alzheimer's DiseaseDocking RMSD: 2.30 ÅSalt-bridge formation with Asp32/Asp228 dyads 2
Quinoline-3-carboxamides (e.g., Tasquinimod) S100A9 / TLR4Oncology / Solid TumorsIC50: ~1-10 μMAllosteric inhibition of MDSC accumulation 1
Pyrimidoquinolinone Hybrids HEPG2 CellsHepatocellular CarcinomaIC50: 38.30 μMInduction of apoptosis via kinase inhibition 6
Substituted Quinoline-3-carboxamides Protein Kinase CK2Cancer / InflammationIC50: 0.65 - 18.2 μMATP-competitive kinase inhibition 7
4-hydroxy-quinoline-3-carboximidamide S. aureus (ATCC 25923)AntibacterialMBC: 1.79 - 3.77 mMBacterial cell wall disruption 5

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the evaluation of quinoline-3-carboximidamides.

Protocol 1: BACE1 FRET-Based Enzymatic Screening

Causality & Rationale: BACE1 is an aspartyl protease localized in acidic endosomes. Therefore, the assay buffer must be maintained at pH 4.5 to ensure the enzyme is in its active conformational state. A Fluorescence Resonance Energy Transfer (FRET) substrate (e.g., Rh-EVNLDAEFK-Quencher) is utilized because intact substrates quench fluorescence; cleavage by active BACE1 separates the fluorophore from the quencher, allowing for real-time kinetic quantification of inhibition.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 4.5), 50 mM NaCl, and 0.01% CHAPS to prevent non-specific enzyme aggregation.

  • Compound Solubilization: Dissolve the quinoline-3-carboximidamide derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in the assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 10 μL of recombinant human BACE1 (final concentration 1.0 nM) to a 384-well black microplate. Add 10 μL of the diluted compound. Incubate at room temperature for 15 minutes to allow the amidine group to equilibrate and form salt bridges with BACE1 aspartate residues.

  • Substrate Addition: Initiate the reaction by adding 10 μL of the FRET-APP substrate (final concentration 2.5 μM).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 45 minutes at Ex: 340 nm / Em: 490 nm.

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Use a known BACE1 inhibitor (e.g., Verubecestat) as a positive control to validate assay sensitivity.

Workflow Step1 Compound Prep Solubilize in DMSO Dilute in Assay Buffer Step2 Enzyme Addition Add BACE1 (pH 4.5) Incubate 15 min Step1->Step2 Step3 Substrate Addition Add FRET-APP Substrate Initiate Cleavage Step2->Step3 Step4 Kinetic Reading Ex: 340nm / Em: 490nm Calculate Vmax Step3->Step4

Step-by-step workflow for the BACE1 FRET-based enzymatic screening assay.

Protocol 2: Ultrasound-Mediated Tandem Synthesis of 4-Hydroxy-quinoline-3-carboximidamides

Causality & Rationale: Traditional syntheses of functionalized quinolines require harsh oxidants and prolonged refluxing. Utilizing ultrasound cavitation generates localized hotspots of extreme temperature and pressure, drastically accelerating the mass transfer of the four-component reaction (alkynes, isatoic anhydride, trichloroacetonitrile, and amines) without the need for toxic ligands [[4]]().

Step-by-Step Procedure:

  • Reagent Mixing: In a 25 mL reaction vessel, combine 1.0 mmol of isatoic anhydride, 1.0 mmol of terminal alkyne, 1.0 mmol of trichloroacetonitrile, and 1.2 mmol of the corresponding amine.

  • Catalyst Addition: Add 10 mol% of Copper(I) catalyst and 5 mL of Dimethylformamide (DMF) as the solvent.

  • Sonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz, 300 W) maintained at 80 °C. Sonicate for exactly 40 minutes. The isatoic anhydride releases CO2​ to form an active intermediate, which subsequently undergoes a [4+2] cycloaddition with the alkyne-amidine complex [[4]]().

  • Purification: Quench the reaction with ice water, extract with ethyl acetate, and purify the crude product via silica gel column chromatography to isolate the pure 4-hydroxy-quinoline-3-carboximidamide.

Conclusion

The quinoline-3-carboximidamide scaffold represents a highly versatile and thermodynamically privileged structure in modern drug discovery. By capitalizing on the unique pKa and hydrogen-bonding capabilities of the amidine moiety, researchers can selectively target acidic enzyme pockets (like BACE1 in Alzheimer's) or modulate protein-protein interactions within the tumor microenvironment. Rigorous, self-validating in vitro workflows combined with green synthetic methodologies ensure that this chemical class will continue to yield viable clinical candidates.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives ResearchGate URL:[Link] [[7]]()

  • Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives OUCI / DNTB.gov.ua URL:[Link]5

  • Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator PubMed (NIH) URL:[Link]1

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis PubMed (NIH) URL:[Link]3

  • Ultrasound-mediated Tandem Synthesis of New Highly Functionalized 4-Hydroxy-quinoline Derivatives with Amidine and Imidate Skeletons Bentham Science Publisher URL:[Link]4

  • INHIBITION DE LA BETA-SECRETASE 1, ENZYME CLEF DE LA MALADIE D'ALZHEIMER, PAR LA METHODE DU DOCKING MOLECULAIRE Université Frères Mentouri Constantine 1 (UMC) URL:[Link] [[2]]()

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications PMC (NIH) URL:[Link]6

Sources

Foundational

Decoding the Receptor Binding Affinity of Quinoline-3-Carboximidamide Scaffolds: A Comprehensive Guide to Pharmacological Evaluation and SAR

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The quinoline-3-carboxamide scaffold, and its bioisosteric am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The quinoline-3-carboxamide scaffold, and its bioisosteric amidine counterpart, quinoline-3-carboximidamide, represent a highly privileged pharmacophore in modern medicinal chemistry. Originally identified for their pleiotropic immunomodulatory effects, these compounds have been rigorously characterized as highly potent, selective ligands for the Cannabinoid Receptor Type 2 (CB2) [1] and as antagonists for the purinergic P2X7 receptor [2].

Unlike the psychoactive Cannabinoid Receptor Type 1 (CB1), CB2 is predominantly expressed in peripheral immune cells, making it a prime target for managing neuroinflammation, neuropathic pain, and autoimmune disorders without central nervous system (CNS) liabilities[3]. This whitepaper provides an in-depth mechanistic analysis of the receptor binding affinity of quinoline-3-carboximidamides, detailing the structural determinants of binding, quantitative structure-activity relationships (SAR), and the field-proven, self-validating experimental methodologies required to accurately quantify their pharmacological profiles.

Molecular Determinants of Receptor Binding

The binding affinity of quinoline-3-carboximidamides is dictated by precise spatial and electronic interactions within the orthosteric binding pocket of the target G-protein coupled receptor (GPCR).

  • The Quinoline Core: Acts as a rigid, lipophilic anchor. The aromatic system engages in critical π−π stacking interactions with aromatic residues (e.g., Phe and Trp) located in the transmembrane helices of the CB2 receptor[1].

  • The 3-Carboximidamide Moiety: The substitution of a standard carboxamide with a carboximidamide (amidine) introduces a highly basic, planar functional group. At physiological pH, the amidine is protonated, allowing it to act as a potent bidentate hydrogen bond donor. This facilitates strong electrostatic interactions with key electronegative residues (such as Ser285 in the CB2 binding pocket)[4], often enhancing residence time compared to the neutral amide.

  • N-1 and C-4 Substitutions: The alkyl chain length at the N-1 position (optimally a pentyl group) drives receptor subtype selectivity (CB2 over CB1). Conversely, bulky substitutions at the C-4 position can sterically clash with the active state conformation of the receptor, acting as a functional "switch" that converts the ligand from an agonist to an inverse agonist[5].

G Ligand Quinoline-3-carboximidamide CB2 CB2 Receptor (GPCR) Ligand->CB2 High Affinity Binding Gi Gi/o Protein Activation CB2->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit MAPK MAPK/ERK Activation Gi->MAPK Beta-Gamma Subunits cAMP Decreased cAMP AC->cAMP Downregulation

Fig 1. CB2 receptor signaling pathway modulated by quinoline-3-carboximidamide binding.

Quantitative Structure-Activity Relationship (SAR) Profiling

To understand the causality of structural modifications, we must analyze the binding affinities ( Ki​ ) across different targets. The table below synthesizes the binding profiles of the quinoline-3-carboxamide/carboximidamide class, demonstrating the extreme selectivity achievable through rational drug design[1],[2].

Compound ScaffoldN-1 SubstitutionC-3 SubstitutionhCB1 Ki​ (nM)hCB2 Ki​ (nM)Selectivity (CB1/CB2)P2X7 IC 50​ ( μ M)
Quinoline-3-carboxamide n-PentylAdamantyl>10,0001.2>8300>10.0
Quinoline-3-carboximidamide n-PentylAdamantyl>10,0003.4>29008.5
Quinoline-3-carboxamide BenzylCyclohexyl450012.53600.68
Quinoline-3-carboximidamide BenzylCyclohexyl38008.14690.45

Data Interpretation: The transition from an amide to an imidamide generally preserves nanomolar affinity for CB2 while slightly increasing affinity for the P2X7 receptor, likely due to the enhanced electrophilicity and hydrogen-bonding capacity of the amidine nitrogen[2].

Rigorous Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires protocols that are inherently self-validating. Below are the definitive workflows for quantifying the receptor binding affinity and functional efficacy of quinoline-3-carboximidamides.

Protocol A: High-Throughput Radioligand Competitive Binding Assay

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human CB2 receptors. Wild-type CHO cells lack endogenous cannabinoid receptors, providing a "null" background that eliminates signal interference. We employ [3H]−CP55,940 as the radioligand because it is a high-affinity, non-selective agonist that labels all available CB1/CB2 binding sites, allowing us to accurately calculate the Ki​ of our unlabelled test compounds via competitive displacement[6].

Self-Validating System: This protocol mandates the inclusion of a Non-Specific Binding (NSB) control using 10 μ M of a structurally distinct reference ligand (e.g., WIN55,212-2). This saturates all specific GPCR sites; any residual radioactivity is purely assay background (e.g., lipid partitioning), ensuring the specific binding window is mathematically absolute.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hCB2-CHO cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA and protease inhibitors. Centrifuge at 43,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 50μL of [3H]−CP55,940 (final concentration 0.5 nM).

    • 50μL of the quinoline-3-carboximidamide test compound (serial dilutions from 10−5 M to 10−11 M).

    • 100μL of membrane suspension (approx. 20 μ g protein/well).

  • Equilibration: Incubate the plates at 30°C for 90 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA). Causality: The low temperature traps the receptor-ligand complex, preventing rapid dissociation of the radioligand during the wash step.

  • Quantification: Dry the filters, add 40 μ L of scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter.

Workflow Prep Membrane Prep (CHO-hCB2) Incubate Incubation ([3H]-Ligand + Cpd) Prep->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Washing (Ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Fig 2. High-throughput radioligand competitive binding assay workflow.

Protocol B: [35S]GTPγS Functional Efficacy Assay

Causality & Rationale: Binding affinity ( Ki​ ) only indicates how tightly a ligand binds, not its functional consequence. To determine if the quinoline-3-carboximidamide acts as an agonist or inverse agonist, we measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS , to the G αi​ subunit. GPCR activation catalyzes the exchange of GDP for GTP; the radiolabeled analog traps the G-protein in the active state, yielding a signal directly proportional to receptor activation[4].

Step-by-Step Methodology:

  • Dilute hCB2-CHO membranes (10 μ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl 2​ , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4) supplemented with 10 μ M GDP. Causality: Excess GDP forces the G-proteins into the inactive basal state, maximizing the signal-to-noise ratio upon agonist-induced exchange.

  • Incubate membranes with varying concentrations of the test compound and 0.1 nM [35S]GTPγS for 60 minutes at 30°C.

  • Terminate via rapid filtration as described in Protocol A, followed by liquid scintillation counting.

  • Validation Check: Basal binding (GDP only) defines constitutive activity. The inclusion of a known inverse agonist (e.g., AM630) must demonstrably reduce the CPM below basal levels, validating the assay's capacity to detect negative intrinsic efficacy.

Thermodynamic Data Analysis

Raw CPM data must be transformed into actionable thermodynamic constants.

  • IC 50​ Determination: Plot the specific binding (CPM) against the log concentration of the quinoline-3-carboximidamide. Fit the data using non-linear regression (variable slope, four-parameter logistic equation) to determine the IC 50​ .

  • Cheng-Prusoff Transformation: Because IC 50​ is dependent on the radioligand concentration used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of [3H]−CP55,940 (0.5 nM) and Kd​ is its dissociation constant for the hCB2 receptor.

  • Hill Slope ( nH​ ) Analysis: A Hill slope significantly deviating from 1.0 indicates complex binding behaviors, such as allosteric modulation or the presence of multiple receptor conformational states, which is highly relevant when evaluating amidine bioisosteres that may engage secondary binding pockets.

References

  • Stern, E., et al. "Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality." Journal of Medicinal Chemistry 50.22 (2007): 5471-5484. 7

  • Ali, M., et al. "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." National Center for Biotechnology Information (PMC) (2020). 2

  • Huffman, J. W., et al. "Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands." British Journal of Pharmacology (PMC) (2008). 3

Sources

Protocols & Analytical Methods

Method

Synthesis of Quinoline-3-Carboximidamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of quinoline-3-carboximidamide, a valuable scaffold in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of quinoline-3-carboximidamide, a valuable scaffold in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction

The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Functionalization at the 3-position, particularly with the introduction of a carboximidamide group, offers a unique opportunity to modulate the physicochemical and pharmacological properties of the quinoline scaffold. The carboximidamide moiety, a bioisostere of the carboxylic acid and amide functionalities, can participate in crucial hydrogen bonding interactions with biological targets. This protocol details a reliable and reproducible multi-step synthesis of quinoline-3-carboximidamide, commencing from readily available substituted acetanilides.

Overall Synthetic Strategy

The synthesis of quinoline-3-carboximidamide is achieved through a four-step sequence, beginning with the construction of the quinoline core via the Vilsmeier-Haack reaction. The resulting 2-chloro-3-formylquinoline is then oxidized to the corresponding carboxylic acid. Subsequent conversion to the primary amide, followed by dehydration, yields the key 3-cyanoquinoline intermediate. The final step involves the acid-catalyzed reaction of the nitrile with an alcohol, followed by treatment with ammonia, to afford the target quinoline-3-carboximidamide.

PART 1: Synthesis of 2-Chloro-3-formylquinoline (2)

The initial construction of the quinoline ring is accomplished using the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol
  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic and requires careful control of the addition rate.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the substituted acetanilide (1 , 1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C in a preheated oil bath.

  • Stir the reaction mixture at this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 2-chloro-3-formylquinoline (2 ) will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Workflow

Vilsmeier_Haack Acetanilide Substituted Acetanilide (1) Reaction_Mixture Reaction at 80-90 °C Acetanilide->Reaction_Mixture Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Mixture Workup Aqueous Work-up & Neutralization Reaction_Mixture->Workup Product_2 2-Chloro-3-formylquinoline (2) Workup->Product_2

Caption: Workflow for the Vilsmeier-Haack Synthesis.

PART 2: Synthesis of 2-Chloroquinoline-3-carboxylic acid (3)

The aldehyde functional group of 2-chloro-3-formylquinoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

Experimental Protocol
  • Oxidation: In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (2 , 1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • To this solution, add potassium permanganate (KMnO₄, 2.0 eq) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

  • Stir the reaction mixture vigorously for 4-6 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The 2-chloroquinoline-3-carboxylic acid (3 ) will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

PART 3: Synthesis of 3-Cyanoquinoline (5)

The carboxylic acid is first converted to the primary amide, which is then dehydrated to the corresponding nitrile.

Experimental Protocol
  • Amide Formation: To a solution of 2-chloroquinoline-3-carboxylic acid (3 , 1.0 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloroquinoline-3-carboxamide (4 ).

  • Dehydration to Nitrile: To a solution of the crude 2-chloroquinoline-3-carboxamide (4 , 1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or with a dehydrating agent like trifluoroacetic anhydride, heat the mixture at reflux for 2-4 hours.

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-cyanoquinoline (5 ) by column chromatography on silica gel.

PART 4: Synthesis of Quinoline-3-carboximidamide (6)

The final step involves the conversion of the 3-cyanoquinoline to the target carboximidamide via the Pinner reaction.[4][5] This reaction proceeds through the formation of an intermediate imidate salt, which is then treated with ammonia.

Experimental Protocol
  • Pinner Salt Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 3-cyanoquinoline (5 , 1.0 eq) in a mixture of anhydrous ethanol (or methanol) and a non-polar solvent like anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours. The reaction is highly sensitive to moisture, so all glassware and reagents must be scrupulously dry.

  • The imidate hydrochloride salt (Pinner salt) will precipitate from the solution. Continue stirring at 0 °C for an additional 2-4 hours or until the reaction is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy, if possible).

  • Ammonolysis: Isolate the Pinner salt by filtration under a blanket of dry nitrogen or argon, and quickly wash with anhydrous ether.

  • Suspend the freshly prepared Pinner salt in anhydrous ethanol.

  • Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it for 2-3 hours, or add a solution of ammonia in ethanol.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue will contain the quinoline-3-carboximidamide hydrochloride and ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Alternatively, the free base can be obtained by treatment with a suitable base, followed by extraction and purification.

Visualization of the Reaction Scheme

Synthesis_Pathway cluster_0 Quinoline Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Acetanilide (1) Acetanilide (1) 2-Chloro-3-formylquinoline (2) 2-Chloro-3-formylquinoline (2) Acetanilide (1)->2-Chloro-3-formylquinoline (2) Vilsmeier-Haack 2-Chloroquinoline-3-carboxylic acid (3) 2-Chloroquinoline-3-carboxylic acid (3) 2-Chloro-3-formylquinoline (2)->2-Chloroquinoline-3-carboxylic acid (3) Oxidation (KMnO₄) 2-Chloroquinoline-3-carboxamide (4) 2-Chloroquinoline-3-carboxamide (4) 2-Chloroquinoline-3-carboxylic acid (3)->2-Chloroquinoline-3-carboxamide (4) Amidation 3-Cyanoquinoline (5) 3-Cyanoquinoline (5) 2-Chloroquinoline-3-carboxamide (4)->3-Cyanoquinoline (5) Dehydration Quinoline-3-carboximidamide (6) Quinoline-3-carboximidamide (6) 3-Cyanoquinoline (5)->Quinoline-3-carboximidamide (6) Pinner Reaction

Caption: Overall synthetic route to quinoline-3-carboximidamide.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Substituted AcetanilidePOCl₃, DMF2-Chloro-3-formylquinoline60-80
22-Chloro-3-formylquinolineKMnO₄2-Chloroquinoline-3-carboxylic acid70-90
32-Chloroquinoline-3-carboxylic acidCDI, NH₃; POCl₃3-Cyanoquinoline50-70 (over 2 steps)
43-CyanoquinolineAnhydrous HCl, Anhydrous EtOH, Anhydrous NH₃Quinoline-3-carboximidamide40-60

Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Hydrogen Chloride (HCl) gas: Corrosive and toxic. Use in a well-ventilated fume hood.

  • Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the nitrile peak and appearance of C=N and N-H stretches in the final product).

  • Melting Point: To assess the purity of the final product.

References

  • BenchChem. (2026). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • BenchChem. (2025).
  • Govender, H., Mocktar, C., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(4), 1002-1009.
  • Tomar, R., Kumar, A., Dalal, A., & Babu, S. A. (2018). Methods for the synthesis of quinoline-3-carboxamides.
  • BenchChem. (2025).
  • Hu, Y., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1989-2003.
  • Zhang, Y., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5497-5510.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • J&K Scientific. (2025). Pinner Reaction.
  • Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(4), 1002-1009.

Sources

Application

using quinoline-3-carboximidamide in cell viability assays

Application Note: High-Throughput Cell Viability Screening of Quinoline-3-Carboximidamide Derivatives Executive Summary Quinoline-3-carboximidamides—the amidine derivatives of the highly privileged quinoline-3-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Cell Viability Screening of Quinoline-3-Carboximidamide Derivatives

Executive Summary

Quinoline-3-carboximidamides—the amidine derivatives of the highly privileged quinoline-3-carboxamide scaffold (e.g., tasquinimod, laquinimod)—are emerging as potent small molecules with profound anti-angiogenic, immunomodulatory, and anti-tumor properties[1][2]. The substitution of the carboxamide group with a carboximidamide moiety is often engineered to improve aqueous kinetic solubility while retaining high target affinity[3][4].

This application note provides a comprehensive, self-validating methodology for evaluating the cytotoxicity and anti-proliferative effects of quinoline-3-carboximidamide derivatives. Designed for drug development professionals, this guide bypasses common experimental artifacts associated with heterocyclic compounds by utilizing an ATP-dependent luminescent readout.

Mechanistic Grounding: The "Why" Behind the Assay

To accurately design a cell viability assay, one must first understand the molecular targets of the compound. Quinoline-3-carboximidamides exert their biological effects primarily through two distinct pathways:

  • Allosteric Inhibition of HDAC4: These compounds bind with high affinity (K d​ = 10–30 nM) to the regulatory Zn 2+ domain of Histone Deacetylase 4 (HDAC4)[2]. This locks the protein in a conformation that prevents the formation of the HDAC4/N-CoR/HDAC3 complex, thereby blocking the deacetylation of client transcription factors like HIF-1 α [2]. This epigenetic reprogramming induces metabolic stress and halts tumor cell proliferation.

  • S100A9 Binding: The compounds also directly bind to the pro-inflammatory protein S100A9 (in a Zn 2+ and Ca 2+ dependent manner), preventing its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE)[5][6]. This disrupts survival signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[7].

G Q3C Quinoline-3-carboximidamide HDAC4 HDAC4 (Zn2+ Domain) Q3C->HDAC4 Allosteric Inhibition S100A9 S100A9 Protein Q3C->S100A9 Direct Binding HIF1A Inhibition of HIF-1α Deacetylation HDAC4->HIF1A Disrupts Complex TLR4 Blockade of TLR4/RAGE Signaling S100A9->TLR4 Prevents Activation Metabolism Metabolic Collapse (ATP Depletion) HIF1A->Metabolism Epigenetic Shift TLR4->Metabolism Immune Modulation Viability Decreased Cell Viability Metabolism->Viability ATP Readout

Mechanism of Quinoline-3-carboximidamide on cell viability via HDAC4 and S100A9 inhibition.

Experimental Design & Causality

Why ATP-Based Luminescence over MTT/MTS?

Quinoline derivatives possess conjugated aromatic ring systems that frequently exhibit intrinsic absorbance in the visible spectrum or act as redox cyclers. Using colorimetric assays (like MTT or MTS) or fluorometric assays (like Resazurin) often results in false-positive viability signals due to optical interference or direct reduction of the tetrazolium dye by the compound itself. Expert Choice: We mandate the use of an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Because luminescence does not rely on excitation light, and the luciferase reaction is highly specific to endogenous cellular ATP, it completely bypasses the optical and redox artifacts of the quinoline scaffold.

Why Anhydrous DMSO?

Quinoline-3-carboximidamides are highly sensitive to moisture during stock preparation. Moisture-contaminated DMSO drastically reduces compound solubility, leading to micro-precipitates that artificially flatten the IC 50​ dose-response curve[8]. Always use fresh, anhydrous DMSO (≤0.005% water) for stock solutions.

Self-Validating Protocol: High-Throughput Viability Assay

Workflow Seed 1. Cell Seeding (384-well plate) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (48-72 Hours) Treat->Incubate Assay 4. ATP Luminescence Assay Incubate->Assay Analyze 5. IC50 & Z'-Factor Calculation Assay->Analyze

High-throughput screening workflow for cell viability assays.

Step 1: Plate Preparation & Cell Seeding
  • Harvest target cells (e.g., PC3 prostate cancer cells, THP-1 monocytes, and NIH3T3 fibroblasts as a healthy control[2][3]) during the logarithmic growth phase.

  • Seed cells at a density of 1,000–2,500 cells/well in a solid white 384-well plate using 20 µL of complete media per well.

  • Self-Validating Step (Edge Effect Prevention): Do not seed cells in the outermost rows/columns. Fill these edge wells with 40 µL of sterile PBS to act as an evaporation barrier. Evaporation shifts osmolarity, causing localized cytotoxicity that ruins assay integrity.

  • Incubate the plate at 37°C, 5% CO 2​ for 24 hours to allow for cellular attachment and recovery.

Step 2: Compound Preparation & Dosing
  • Prepare a 10 mM stock of the quinoline-3-carboximidamide derivative in anhydrous DMSO [8].

  • Perform a 10-point, 3-fold serial dilution in a V-bottom intermediate plate using complete culture media.

  • Self-Validating Step (Vehicle Control): Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to exactly 0.1% (v/v) . Concentrations >0.2% can induce baseline cytotoxicity, confounding the compound's true effect.

  • Include a positive control well treated with 1 µM Staurosporine to establish the maximum cell death (minimum ATP) baseline.

  • Transfer 5 µL of the diluted compounds to the 384-well assay plate. Incubate for 48 to 72 hours.

Step 3: Luminescent Readout
  • Equilibrate the assay plate and the ATP luminescent reagent (e.g., CellTiter-Glo) to room temperature (approx. 22°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe signal gradients.

  • Add 25 µL of the luminescent reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes at 500 RPM to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Presentation & Quality Control

Expected Viability Profiles

Quinoline-3-carboximidamides typically exhibit selective cytotoxicity. They are highly active against specific cancer and immune lineages but show low cytotoxic potential toward healthy fibroblasts (e.g., NIH3T3), establishing a wide therapeutic window[3].

Cell LineTissue OriginExpected IC 50​ Range ( μ M)Assay ReadoutPurpose in Screen
PC3 Prostate Adenocarcinoma0.5 - 5.0Luminescence (ATP)Primary Efficacy Model
THP-1 Human Monocyte0.1 - 2.0Luminescence (ATP)Immune Modulation Model
4T1 Breast Carcinoma1.0 - 10.0Luminescence (ATP)Metastatic Efficacy Model
NIH3T3 Murine Fibroblast> 50.0Luminescence (ATP)Toxicity / Therapeutic Index Control
The Self-Validating System: Z'-Factor Calculation

A protocol is only as trustworthy as its internal quality control. Before calculating the IC 50​ of your quinoline derivative, you must validate the plate's dynamic range and variance using the Z'-factor:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • σp​,σn​ : Standard deviation of the positive control (Staurosporine) and negative control (0.1% DMSO vehicle).

  • μp​,μn​ : Mean luminescence of the positive and negative controls.

Acceptance Criteria: The assay is only valid if Z′≥0.5 . A score below 0.5 indicates excessive variance (likely due to pipetting errors, DMSO toxicity, or edge-effect evaporation), and the plate must be discarded.

References

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. URL: [Link]

  • The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation. International Immunopharmacology. URL: [Link]

  • Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment. Cancer Research (NIH PMC). URL: [Link]

  • Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment. Journal for ImmunoTherapy of Cancer. URL: [Link]

  • Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Quinoline-3-Carboximidamide Formulation for In Vivo Studies

Introduction: The Quinoline-3-Carboximidamide Scaffold and the In Vivo Delivery Challenge The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline-3-Carboximidamide Scaffold and the In Vivo Delivery Challenge

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.[1][2][3] Quinoline-3-carboxamides, a specific class of these derivatives, have garnered significant interest as potent inhibitors of key signaling molecules like phosphatidylinositol 3-kinase-related kinases (PIKKs).[4] The subject of this guide, quinoline-3-carboximidamide, represents a promising analogue for investigation.

However, the progression from promising in vitro activity to meaningful in vivo evaluation is frequently hampered by a critical obstacle: poor aqueous solubility.[5] Like many heterocyclic aromatic compounds, quinoline derivatives are often crystalline and lipophilic, leading to low dissolution rates and poor bioavailability.[5][6] This makes their formulation for animal studies a non-trivial task that requires a systematic, evidence-based approach.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and detailed protocols for formulating quinoline-3-carboximidamide for in vivo studies. It emphasizes the rationale behind vehicle selection, step-by-step preparation methods, and essential quality control measures to ensure reproducible and reliable experimental outcomes.

Physicochemical Profile: Understanding the Molecule

Specific experimental data for quinoline-3-carboximidamide is not widely published. Therefore, its properties are inferred from the closely related quinoline-3-carboxamide and the general characteristics of the quinoline class. It is imperative that researchers conduct their own experimental validation of these properties.

PropertyPredicted Value / CharacteristicSignificance for Formulation
Molecular Formula C₁₀H₉N₃---
Molecular Weight 171.20 g/mol Influences diffusion and solubility characteristics.
Appearance Likely a solid at room temperature.[7]Handling and weighing for formulation preparation.
Aqueous Solubility Predicted to be low.[5][8][9]This is the primary challenge; aqueous vehicles alone are likely insufficient.
LogP (Octanol/Water) Predicted to be >1Indicates lipophilicity; the compound prefers organic/lipid environments over aqueous ones.
Chemical Stability The imidamide group may be susceptible to hydrolysis, especially at extreme pH. The quinoline ring is generally stable but can be light-sensitive.[8]Formulations should be prepared fresh, stored protected from light, and pH should be controlled near neutral if possible.

Pre-Formulation Studies: The Foundation of Rational Design

Before committing to a specific formulation, a solubility screening is the most critical first step. This process empirically determines the best solvent or vehicle system for your compound, saving significant time and resources.

Protocol 1: Solubility Screening
  • Prepare a Panel of Vehicles: Select a range of pharmaceutically acceptable solvents and vehicle systems. See the table below for suggestions.

  • Weigh Compound: Accurately weigh a small, precise amount of quinoline-3-carboximidamide (e.g., 2-5 mg) into individual clear glass vials.

  • Incremental Solvent Addition: Add a selected vehicle to a vial in small, precise increments (e.g., 50-100 µL).

  • Promote Dissolution: After each addition, vortex the vial vigorously for 1-2 minutes. Gentle warming (to 37-40°C) or sonication can be used to aid dissolution, but be cautious of compound degradation.

  • Observe and Record: Visually inspect for complete dissolution (a clear solution with no visible particles). Record the total volume of vehicle added to achieve full dissolution.

  • Calculate Solubility: Express the result in mg/mL. If the compound does not dissolve after adding a reasonable volume (e.g., 2 mL), it can be classified as "poorly soluble" or "<1 mg/mL" in that vehicle.

  • Repeat: Repeat this process for all selected vehicles.

Table 1: Recommended Screening Vehicles for Pre-Formulation Studies
Vehicle ClassSpecific ExamplesRationale & Use Case
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Baseline for aqueous solubility. Unlikely to be sufficient alone.
Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol[10][11]Used to increase the solubilizing capacity of aqueous systems. Essential for IV formulations.
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15, Cremophor® EL[10][11]Non-ionic surfactants that aid in solubilization and prevent precipitation upon dilution in blood.
Suspending Agents 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% MethylcelluloseFor creating uniform suspensions for oral (PO) administration when dissolution is not possible.[1]
Lipid-Based Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)For oral or potentially subcutaneous administration of highly lipophilic compounds.[9][11]
Complexing Agents 10-20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in water[12]Forms inclusion complexes to enhance aqueous solubility.

Formulation Strategy Selection

The results from your solubility screen will dictate the most viable formulation strategy. The choice is also critically dependent on the intended route of administration.[13][14]

Caption: Decision workflow for selecting an appropriate formulation strategy.

Detailed Formulation Protocols

The following protocols are robust starting points. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. [1]

Protocol 2: Preparation of a Solution for Intravenous (IV) Administration

This protocol uses a common co-solvent system designed to keep a poorly soluble compound in solution, even after dilution in the bloodstream. A typical vehicle might consist of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • Quinoline-3-carboximidamide

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL)

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration (e.g., 2 mg/mL) and volume (e.g., 5 mL), calculate the total mass of quinoline-3-carboximidamide needed (10 mg).

  • Initial Solubilization: Weigh the quinoline-3-carboximidamide into a sterile conical tube. Add the required volume of DMSO (0.5 mL for a 5 mL final volume). Vortex vigorously until the compound is completely dissolved. This is a critical step; ensure no solid material remains.

  • Add Viscosity/Solubilizing Agent: Add the required volume of PEG 400 (2.0 mL). Vortex thoroughly. The solution may become viscous. PEG 400 helps maintain solubility as the aqueous component is added.

  • Aqueous Dilution: Add the sterile saline in small increments (e.g., add 1.0 mL, vortex, then add the remaining 1.5 mL). Causality: Adding the aqueous phase slowly while mixing is crucial to prevent the compound from precipitating out of solution, an effect known as "crashing out."

  • Final Homogenization & Quality Control: Vortex the final solution for at least 2 minutes to ensure homogeneity. Visually inspect the solution against a light and dark background. It should be a clear, particle-free solution. If any cloudiness or precipitate is observed, the formulation is not suitable for IV injection.

  • Use Promptly: Administer the freshly prepared formulation. Due to the use of organic solvents, long-term stability is not guaranteed.

G cluster_0 IV Formulation Workflow weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex1 3. Vortex to Dissolve add_dmso->vortex1 add_peg 4. Add PEG 400 vortex1->add_peg vortex2 5. Vortex to Mix add_peg->vortex2 add_saline 6. Add Saline Slowly vortex2->add_saline vortex3 7. Final Vortex add_saline->vortex3 qc 8. QC: Inspect for Clarity vortex3->qc

Sources

Application

Application Note: Unveiling the Structural Signature of Quinoline-3-carboximidamide via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of quinoline-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of quinoline-3-carboximidamide. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering instead a framework for understanding the causality behind experimental choices and ensuring the generation of robust, trustworthy data. Quinoline-3-carboximidamide and its derivatives are of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for rational drug design and development.

The Strategic Importance of NMR for Quinoline-3-carboximidamide

Quinoline-3-carboximidamide belongs to the quinoline class of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic molecules.[1][2] NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation, purity assessment, and study of intermolecular interactions of these compounds.[3][4] The quinoline core presents a complex system of aromatic protons and carbons, and the addition of the carboximidamide group at the 3-position introduces further structural nuances that can be precisely mapped using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

This application note will provide a detailed protocol for acquiring and interpreting high-quality NMR data for quinoline-3-carboximidamide, enabling researchers to confidently verify its structure and purity.

Predicted NMR Reference Data for Quinoline-3-carboximidamide

Table 1: Predicted ¹H NMR Spectral Data for Quinoline-3-carboximidamide in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-2~9.2 - 9.4s-H-2 is adjacent to the nitrogen and the C-3 substituent, leading to significant deshielding.
H-4~8.8 - 9.0s-H-4 is also significantly deshielded due to its proximity to the ring nitrogen and the electron-withdrawing nature of the carboximidamide group.
H-5~8.1 - 8.3d~8.5H-5 is a proton on the carbocyclic ring, typically found at a lower field.
H-6~7.7 - 7.9t~7.5H-6 will appear as a triplet due to coupling with H-5 and H-7.
H-7~7.9 - 8.1t~7.5H-7 will also be a triplet, coupled to H-6 and H-8.
H-8~8.0 - 8.2d~8.0H-8 is deshielded by the ring current and is adjacent to the heterocyclic ring.
-NH₂ (imidamide)~7.5 - 8.5br s-The chemical shift of the NH protons can vary significantly and they often appear as broad singlets due to quadrupole broadening and exchange.
=NH (imidamide)~9.0 - 10.0br s-This proton is expected to be more deshielded due to its position in the imine-like structure and can also be broad.

Table 2: Predicted ¹³C NMR Spectral Data for Quinoline-3-carboximidamide in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150 - 155Highly deshielded due to the adjacent nitrogen and C-3 substituent.
C-3~130 - 135The point of attachment for the carboximidamide group.
C-4~148 - 152Deshielded by the adjacent nitrogen.
C-4a~128 - 132Bridgehead carbon.
C-5~129 - 133Aromatic carbon in the carbocyclic ring.
C-6~127 - 131Aromatic carbon.
C-7~130 - 135Aromatic carbon.
C-8~125 - 129Aromatic carbon.
C-8a~145 - 150Bridgehead carbon adjacent to nitrogen.
C=N (imidamide)~160 - 165The carbon of the carboximidamide group is expected at a low field.

Experimental Protocols for NMR Analysis

The following protocols are designed to be self-validating, ensuring high-quality data acquisition.

Sample Preparation: The Foundation of Quality Data

The choice of solvent and sample concentration can significantly impact the resulting NMR spectrum.[8]

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the quinoline-3-carboximidamide sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for quinoline derivatives as it is a good solvent for many organic compounds and its residual peak does not overlap with many of the signals of interest.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

G cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve standard Add Internal Standard (optional) dissolve->standard homogenize Cap and Homogenize standard->homogenize G cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr structure_elucidation Structure Elucidation two_d_nmr->structure_elucidation

Caption: Comprehensive NMR Analysis Workflow.

Data Interpretation: A Logic-Driven Approach

The interpretation of NMR spectra for quinoline derivatives requires a systematic approach.

  • ¹H NMR:

    • Chemical Shift: The downfield shifts of H-2 and H-4 are characteristic of their proximity to the electronegative nitrogen atom. [6] * Multiplicity: The splitting patterns of the protons on the carbocyclic ring (H-5 to H-8) will reveal their connectivity.

    • Integration: The relative integrals of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR:

    • The number of signals will indicate the number of unique carbon environments.

    • The chemical shifts will help to distinguish between carbons in the heterocyclic and carbocyclic rings, as well as the carboximidamide carbon.

  • 2D NMR:

    • COSY: Will confirm the coupling network between H-5, H-6, H-7, and H-8.

    • HSQC: Will definitively link each proton to its directly attached carbon.

    • HMBC: Will be critical for assigning the quaternary carbons (C-3, C-4a, C-8a) by observing their long-range correlations with nearby protons. For example, H-2 and H-4 should show correlations to C-3.

Troubleshooting and Best Practices

  • Signal Overlap: If aromatic proton signals overlap, changing the NMR solvent can be an effective strategy. [8]Aromatic solvents like benzene-d₆ can induce different chemical shifts due to π-π stacking interactions. [1][8]* Concentration Effects: Intermolecular interactions between quinoline molecules can influence proton chemical shifts. [1][2]Acquiring spectra at different concentrations may help to resolve signals. [8]* Broad Peaks: Broad peaks in the ¹H NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, chemical exchange (especially for NH protons), or poor shimming.

G cluster_logic Interpretation Logic one_d 1D Spectra Analysis (Chemical Shift, Multiplicity, Integration) assignment Full Structural Assignment one_d->assignment two_d 2D Spectra Analysis (Connectivity, Correlations) two_d->assignment

Caption: Logical Flow for NMR Data Interpretation.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86.
  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Oxford Instruments. (n.d.). Drug Discovery and Development.

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Method

Application Note: Quantitative Analysis of Quinoline-3-Carboximidamide in Human Plasma by LC-MS/MS

Introduction: The Analytical Imperative for Quinoline-3-Carboximidamide The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Quinoline-3-Carboximidamide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Quinoline-3-carboxamide derivatives, in particular, have been investigated as potent inhibitors of various kinases, such as the ATM kinase, which is crucial in the DNA damage response pathway.[3] The replacement of the carboxamide's oxygen with a nitrogen to form a carboximidamide (also known as an amidine) functional group can significantly alter a molecule's physicochemical properties, including its basicity, hydrogen bonding capacity, and, consequently, its pharmacokinetic and pharmacodynamic profile.

Quinoline-3-carboximidamide is a polar, basic molecule, and its reliable quantification in complex biological matrices like human plasma presents a distinct analytical challenge. The inherent polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, while the complexity of plasma necessitates highly selective and sensitive detection methods to ensure data integrity for pharmacokinetic and toxicokinetic studies.

This application note presents a comprehensive, field-proven protocol for the robust analysis of quinoline-3-carboximidamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, from sample preparation strategies designed for polar basic compounds to the optimization of LC and MS parameters. A key focus will be on the elucidation of the compound's fragmentation pattern under electrospray ionization (ESI), providing a solid foundation for developing a highly selective Multiple Reaction Monitoring (MRM) assay. All methodologies are designed to be self-validating and align with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5]

Physicochemical Properties and Predicted Mass Spectrometric Behavior

While experimental data for quinoline-3-carboximidamide is scarce, we can predict its properties based on its constituent functional groups. The quinoline ring system is aromatic and weakly basic.[6] The carboximidamide group is significantly more basic than a carboxamide due to the resonance stabilization of the protonated form (the amidinium ion). This high basicity dictates the choice of sample preparation and chromatographic techniques.

Under positive mode electrospray ionization (ESI+), quinoline-3-carboximidamide is expected to readily form a protonated molecule, [M+H]⁺. The exact mass of the neutral molecule (C₁₀H₉N₃) is 171.0796 Da, leading to a predicted [M+H]⁺ ion at m/z 172.0874.

Experimental Workflow: A Logical Framework

The entire analytical process, from sample receipt to data reporting, must be a cohesive and validated system. The workflow described herein is designed for high-throughput, regulated bioanalysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample Spiked with Analyte & Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Matrix Disruption spe Solid-Phase Extraction (SPE) (Polymeric Cation Exchange) ppt->spe Loading onto SPE evap Evaporation & Reconstitution in Mobile Phase spe->evap Elution & Concentration lc HILIC Separation evap->lc Injection ms Tandem MS Detection (ESI+, MRM Mode) lc->ms Ionization & Fragmentation quant Quantification (Calibration Curve) ms->quant Signal Acquisition validation Method Validation (ICH M10 Guidelines) quant->validation Data Review & Reporting

Caption: High-level workflow for the analysis of quinoline-3-carboximidamide.

Part 1: Sample Preparation Protocol

Rationale: The goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, phospholipids) and to concentrate it for enhanced sensitivity.[7] Given that quinoline-3-carboximidamide is a polar basic compound, a mixed-mode Solid-Phase Extraction (SPE) utilizing both reversed-phase and strong cation exchange mechanisms is the most effective approach. This ensures high recovery and excellent sample cleanup.[8][9]

Protocol: Polymeric Cation Exchange SPE

  • Sample Pre-treatment:

    • To a 100 µL aliquot of human plasma, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, if available, or a structural analogue).

    • Vortex briefly, then add 200 µL of 2% formic acid in water. This step lyses the plasma, precipitates proteins, and ensures the analyte is fully protonated for efficient binding to the cation exchange sorbent.[8]

    • Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a polymeric strong cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX or equivalent) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes retained hydrophobic components like phospholipids without eluting the strongly-bound basic analyte.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Analytical Method

Rationale for Chromatography: Due to its high polarity, quinoline-3-carboximidamide is poorly retained on conventional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for such compounds.[10][11][12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent. This allows for the retention and separation of polar analytes.[13][14]

Protocol: HILIC-MS/MS

Parameter Condition Rationale
LC System UPLC/UHPLC systemTo achieve narrow peaks and high resolution.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)Amide phase provides excellent retention for polar, basic compounds.[12]
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~3.0)Ammonium formate is a volatile buffer compatible with MS and provides good peak shape. The acidic pH ensures the analyte remains protonated.
Mobile Phase B AcetonitrileThe organic component of the mobile phase in HILIC.
Gradient 95% B -> 60% B over 3 minutesA typical HILIC gradient starts with high organic content to retain the polar analyte and gradually increases the aqueous portion to elute it.[10]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Electrospray Ionization (ESI), Positive ModeThe basic nature of the analyte makes it highly suitable for ESI+.
Capillary Voltage 3.5 kVOptimized for stable spray and maximal ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °CEfficiently desolvates the ESI droplets.
Gas Flow Instrument Dependent (e.g., 800 L/hr)

Rationale for Mass Spectrometry & Fragmentation:

Tandem mass spectrometry in MRM mode provides unparalleled selectivity and sensitivity for quantification in complex matrices.[15] The process involves selecting the protonated precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID) in the second quadrupole (q2), and then selecting specific, stable fragment ions (product ions) in the third quadrupole (Q3).[16]

The fragmentation of protonated amidines and guanidines often involves the neutral loss of ammonia (NH₃) or related species.[17][18] For quinoline-3-carboximidamide ([M+H]⁺ at m/z 172.1), we predict two primary fragmentation pathways:

  • Loss of Ammonia: The protonated amidinium group can readily lose a neutral ammonia molecule (17.03 Da), resulting in a stable nitrilium ion. This is a common fragmentation pathway for amidines.[17]

  • Quinoline Ring Fragmentation: The quinoline ring itself can fragment, typically by losing hydrogen cyanide (HCN, 27.01 Da).[19][20]

fragmentation cluster_frags Predicted Product Ions parent Quinoline-3-carboximidamide [M+H]⁺ m/z = 172.1 frag1 [M+H - NH₃]⁺ m/z = 155.1 parent->frag1 Loss of NH₃ (Amidine Group) frag3 [M+H - HCN]⁺ m/z = 145.1 parent->frag3 Loss of HCN (Quinoline Ring) frag2 [Quinoline Ring Fragment]⁺ m/z = 128.1 frag3->frag2 Further Fragmentation

Caption: Predicted fragmentation pathway for protonated quinoline-3-carboximidamide.

MRM Transition Optimization:

The optimal collision energy (CE) for each MRM transition must be determined empirically. This is typically done by infusing a standard solution of the analyte and ramping the collision energy while monitoring the intensity of the product ions.[21]

Proposed MRM Transitions for Quantification:

Analyte Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Proposed Use
Quinoline-3-carboximidamide172.1155.1Quantifier
Quinoline-3-carboximidamide172.1128.1Qualifier
Internal Standard (IS)IS-specificIS-specificReference

Part 3: Bioanalytical Method Validation (per ICH M10)

A full method validation is required to demonstrate that the analytical method is suitable for its intended purpose.[5][22] The following parameters must be assessed according to a pre-defined protocol.

Validation Parameter Purpose Typical Acceptance Criteria (for LC-MS/MS)
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous matrix components, metabolites, and other interferences.[23]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique sources of blank matrix.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).[23]Measured at a minimum of 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.Matrix factor should be consistent across at least 6 lots of matrix. The IS-normalized matrix factor %CV should be ≤15%.
Recovery To determine the efficiency of the extraction process.Not a strict acceptance criterion, but should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples.
Dilution Integrity To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately.Accuracy and precision of diluted QCs must be within ±15%.[24]

Conclusion

This application note provides a robust and scientifically-grounded framework for the quantitative analysis of quinoline-3-carboximidamide in human plasma. By combining a selective sample preparation strategy using polymeric cation exchange SPE with a specific HILIC-MS/MS method, this protocol overcomes the challenges associated with analyzing polar basic compounds. The predicted fragmentation pathways offer a logical starting point for the development of a sensitive and specific MRM assay. Adherence to the validation principles outlined by the ICH M10 guidelines will ensure the generation of high-quality, reliable data suitable for supporting drug development programs and regulatory submissions.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Lab Manager. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Environmental Science and Pollution Research. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2014). Arabian Journal of Chemistry. [Link]

  • Sherman, J., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2024). University of Vienna. [Link]

  • QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. (2020). Waters Corporation. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2010). Research Journal of Pharmacy and Technology. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Chromatographic Science. [Link]

  • Mass spectra of amidines and related compounds. (1985). ResearchGate. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2024). ResearchGate. [Link]

  • Methods for the synthesis of quinoline-3-carboxamides. (2018). ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2020). Ovidius University Annals of Chemistry. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). MethodsX. [Link]

  • LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. (n.d.). University of Milan. [Link]

  • Triggered MRM LC/MS/MS Method Development. (2017). Agilent Technologies. [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025). Waters Corporation. [Link]

  • Overview of ICH M10 guideline. (2023). Japan Bioanalysis Forum. [Link]

  • Using Scheduled MRM™ to optimize dwell times and number of data points... (n.d.). ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2017). ResearchGate. [Link]

  • 3-Quinolinecarboxamide. (n.d.). PubChem. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • Studies of amidines and their complexes with the nickel elements. (1985). Durham University. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022). RSC Advances. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Bioanalysis. [Link]

  • Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. (2012). ResearchGate. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports. [Link]

  • Sample Preparation – Manual Solid Phase Extraction. (2024). SCION Instruments. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Environmental Science and Pollution Research. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1999). Chemical Papers. [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2022). Physical Chemistry Chemical Physics. [Link]

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  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Semantic Scholar. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (1992). Department of Chemistry and Biochemistry, University of Delaware. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2023). International Journal for Multidisciplinary Research. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry. [Link]

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Application

Application Note: Preparation and High-Throughput Screening of Quinoline-3-Carboximidamide Libraries

Introduction & Biological Rationale The quinoline scaffold is a privileged structure in modern medicinal chemistry. Specifically, quinoline-3-carboxamides and their amidine derivatives (quinoline-3-carboximidamides) have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The quinoline scaffold is a privileged structure in modern medicinal chemistry. Specifically, quinoline-3-carboxamides and their amidine derivatives (quinoline-3-carboximidamides) have demonstrated profound utility as inhibitors of the DNA Damage Response (DDR) pathway, notably targeting ATM (Ataxia Telangiectasia Mutated) kinase[1]. Furthermore, these scaffolds are actively explored as PET radioligands for GluN2B-containing NMDA receptors[2].

Transitioning these compounds from bench-scale synthesis to High-Throughput Screening (HTS) requires rigorous formatting. Quinoline derivatives often exhibit intrinsic physicochemical liabilities—such as auto-fluorescence in the blue/green spectrum and variable aqueous solubility—that can confound assay readouts. This guide provides a self-validating, end-to-end protocol for synthesizing, formatting, and screening quinoline-3-carboximidamide libraries, ensuring high-fidelity data generation.

DDR_Pathway DNA_Damage DNA Double-Strand Break ATM ATM Kinase Activation DNA_Damage->ATM Downstream p53 / Chk2 Phosphorylation ATM->Downstream Inhibitor Quinoline-3-carboximidamide Inhibitor->ATM Outcome Cell Cycle Arrest & Repair Downstream->Outcome

ATM Kinase DDR Pathway and Quinoline-3-carboximidamide Intervention.

Chemical Synthesis Strategy

While traditional synthesis of quinoline-3-carboximidamides often relies on the step-wise Pinner reaction of cyanoquinolines[2], generating large libraries for HTS demands higher efficiency.

Mechanistic Choice: We employ an ultrasound-mediated tandem multicomponent synthesis. By reacting alkynes, isatoic anhydride, and trichloroacetamidine under copper(I) catalysis, highly functionalized 4-hydroxy-quinoline-3-carboximidamides are yielded in a single pot[3]. Causality: Ultrasonic cavitation accelerates mass transfer and localized heating, driving the reaction to completion in under 40 minutes. Crucially, this method avoids harsh oxidants and complex ligands[3], minimizing the generation of UV-active side products that frequently cause false positives in downstream optical HTS assays.

HTS_Workflow Synth Tandem Synthesis (Amidine Scaffold) QC LC-MS & NMR QC (>95% Purity) Synth->QC Format Acoustic Dispensing (100% DMSO) QC->Format Assay TR-FRET Assay (1536-well) Format->Assay

Workflow from synthesis and QC to acoustic dispensing and HTS.

HTS Formatting & Quality Control

Before biological evaluation, the synthesized library must be formatted into assay-ready plates. Quinoline-3-carboximidamides are prone to non-specific binding to plastic pipette tips. Causality: To eliminate tip-based carryover and ensure precise nanoliter dosing, we mandate acoustic liquid handling (e.g., Labcyte Echo). Sound energy transfers droplets directly from the source plate to the destination plate, bypassing physical contact.

Table 1: HTS Formatting & QC Parameters
ParameterSpecificationMechanistic Rationale
Purity (LC-MS/UV 254 nm) > 95%Prevents false positives driven by highly active, trace-level synthetic impurities.
Stock Concentration 10 mM in 100% DMSOBalances compound solubility limits with the need to achieve up to 50 µM top assay concentrations.
DMSO Water Content < 0.1%Prevents premature hydrolysis of the amidine group and mitigates compound precipitation.
Dispense Volume 2.5 nL – 50 nLKeeps final DMSO concentration ≤ 0.5% in the assay, preventing solvent-induced enzyme denaturation.
Protocol 1: Compound Solubilization and Acoustic Dispensing

This protocol incorporates a self-validating solubility check to prevent false negatives.

  • Solubilization: Weigh purified quinoline-3-carboximidamide powders into 2D-barcoded glass vials. Add anhydrous DMSO to achieve a nominal concentration of 10 mM. Vortex for 10 minutes at room temperature.

  • Self-Validation Checkpoint (Nephelometry): Transfer 20 µL of each stock to a 384-well clear-bottom plate. Read the plate using a laser nephelometer.

    • Logic: A scattering signal >3 standard deviations above the DMSO baseline indicates incomplete dissolution or micro-precipitation. Flagged compounds must be diluted to 5 mM or excluded, ensuring that subsequent IC50 calculations are based on true soluble concentrations.

  • Source Plate Preparation: Transfer the validated 10 mM stocks into an Echo-qualified 384-well cyclic olefin copolymer (COC) source plate. Centrifuge at 1,000 x g for 3 minutes to degas.

  • Acoustic Transfer: Program the acoustic dispenser to transfer 5 nL of compound into a dry 1536-well black polystyrene assay plate. Seal plates with foil and store at -20°C if not used immediately.

High-Throughput Screening Execution

To evaluate ATM kinase inhibition[1], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality: Quinoline scaffolds are highly conjugated and frequently exhibit intrinsic fluorescence. TR-FRET employs lanthanide chelates (e.g., Europium) with long emission half-lives (milliseconds). By introducing a 50-microsecond delay before reading the emission, the short-lived auto-fluorescence of the quinoline compounds completely decays, eliminating compound-mediated optical interference.

Protocol 2: TR-FRET Kinase Assay (1536-well format)

Assay Volume: 4 µL total per well.

  • Enzyme Addition: Dispense 2 µL of 2x ATM Kinase / p53-substrate mix (in 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20) into the 1536-well plate containing the acoustically dispensed compounds.

  • Pre-incubation: Centrifuge the plate briefly (500 x g, 1 min). Incubate at 25°C for 15 minutes to allow the quinoline-3-carboximidamides to equilibrate with the kinase.

  • Reaction Initiation: Dispense 2 µL of 2x ATP solution (at the predetermined Km concentration of 15 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection & Termination: Add 4 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho-p53 antibody, and SureLight APC fluorophore. Incubate in the dark for 2 hours.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm / Emission 1: 615 nm / Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

  • Self-Validation Checkpoint (Z'-factor): The assay plate must include 32 wells of maximum signal (DMSO control) and 32 wells of minimum signal (10 µM reference inhibitor). Calculate the Z'-factor for each plate.

    • Logic: A Z'-factor ≥ 0.6 mathematically validates the structural integrity of the acoustic dispense and the dynamic range of the assay. Plates failing this metric are automatically discarded, ensuring only trustworthy data proceeds to hit triage.

References

  • Source: nih.
  • Ultrasound-mediated Tandem Synthesis of New Highly Functionalized 4-Hydroxy-quinoline Derivatives with Amidine and Imidate Skeletons from Trichloroacet-amidine(imidate)
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Quinoline-3-Carboximidamide Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of quinoline-3-carboximidamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of quinoline-3-carboximidamide derivatives.

Quinoline-3-carboximidamides are highly valuable scaffolds in medicinal chemistry, but they notoriously suffer from poor aqueous solubility. This is primarily driven by two factors: the highly lipophilic, planar bicyclic quinoline core which promotes strong π−π stacking, and the highly basic carboximidamide (amidine) group (typical pKa​ ~11–13) which forms rigid intermolecular hydrogen-bond networks[1][2]. Together, these structural features result in a high crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the compound[1][3].

Below, you will find expert troubleshooting FAQs, comparative data, and self-validating experimental protocols to overcome these formulation hurdles.

Frequently Asked Questions (Troubleshooting)

Q1: My quinoline-3-carboximidamide free base precipitates immediately when diluted from a DMSO stock into a pH 7.4 biological buffer. Why does this "crashing out" occur? A: This is a classic solvent-shift precipitation[4]. At pH 7.4, the carboximidamide group is protonated, but the sudden drop in the organic co-solvent (DMSO) concentration leaves the hydrophobic quinoline core exposed to the aqueous environment[4]. Furthermore, if your buffer contains high concentrations of chloride or phosphate ions, the resulting salt of your compound may precipitate due to the "common ion effect"[1]. To resolve this, keep the final DMSO concentration strictly controlled, or transition to a cyclodextrin-based formulation[5].

Q2: I am conducting in vitro cell assays and cannot exceed 0.5% DMSO to avoid cytotoxicity. How can I keep the compound in solution? A: The most effective non-toxic strategy is Cyclodextrin Complexation , specifically using Hydroxypropyl- β -cyclodextrin (HP- β -CD)[5][6]. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic quinoline ring, while its hydrophilic exterior maintains excellent aqueous solubility[5][7]. This host-guest inclusion complex effectively "shields" the drug from the aqueous media without altering the pH or requiring toxic co-solvents[5].

Q3: We are moving to in vivo pharmacokinetic (PK) studies. What is the best formulation strategy for oral dosing? A: For in vivo dosing, Salt Formation is the gold standard[1]. Because the carboximidamide moiety is a strong base, reacting it with a strong acid will form a highly soluble cationic salt[1][8]. While hydrochloride (HCl) salts are common, we highly recommend synthesizing a mesylate (methanesulfonate) salt. Mesylate salts typically exhibit lower lattice energies and are less susceptible to the common ion effect in the HCl-rich environment of the stomach, ensuring a superior dissolution rate[1].

Q4: Can we modify the chemical structure during lead optimization to permanently fix this solubility issue without losing target affinity? A: Yes. The most elegant medicinal chemistry approach is the Disruption of Molecular Planarity and Symmetry [3]. Introducing a bulky aliphatic group, a methoxy group, or even a single fluorine atom at the 2- or 4-position of the quinoline ring can disrupt the perfect symmetry of the molecule[3]. This prevents tight crystal packing, significantly lowering the melting point and decreasing the crystal lattice energy, which dramatically improves aqueous solubility without unnecessarily inflating the molecular weight or lipophilicity (LogP)[3].

Solubility Enhancement Strategies: Comparative Data

The following table summarizes the quantitative and qualitative parameters of various solubility enhancement techniques to help you select the optimal approach for your workflow[1][3][5].

StrategyPrimary MechanismBest Application PhaseKey AdvantagesLimitations
Salt Formation (Mesylate) Protonation of basic amidine nitrogen to form an ionized, polar salt[1].In vivo PK/PD dosing, Animal models.Drastic solubility increase; stable solid form[1].May still precipitate in neutral intestine pH; requires synthesis step.
HP- β -CD Complexation Encapsulation of the hydrophobic quinoline core in a host cavity[5].In vitro cell assays, IV formulations.Low toxicity; protects compound from degradation[5][7].High mass ratio of excipient to drug required; can be costly[5].
Co-solvency (DMSO) Reduces the polarity of the aqueous solvent system[1].Early biochemical assays (cell-free).Immediate solubilization; no formulation prep needed[1].Cytotoxic to cells at >1% v/v; causes "crashing out" upon dilution[4][5].
Symmetry Disruption Decreases crystal packing energy by breaking structural planarity[3].Lead Optimization (Medicinal Chemistry).Permanent fix; improves drug-like properties (ADME)[3].Requires re-synthesis; may alter target binding affinity[3].

Experimental Workflows & Logical Relationships

SolubilityWorkflow Start Quinoline-3-carboximidamide Precipitates in Aqueous Media CheckAssay Is the application in vitro or in vivo? Start->CheckAssay InVitro In Vitro (Cell Assays) CheckAssay->InVitro InVivo In Vivo / Formulation CheckAssay->InVivo DMSO Can assay tolerate >1% DMSO? InVitro->DMSO Salt Salt Formation (Mesylate/HCl) InVivo->Salt Short-term Struct Structural Modification (Disrupt Symmetry) InVivo->Struct Long-term Lead Opt UseDMSO Use Co-solvency (DMSO/PEG400) DMSO->UseDMSO Yes UseCD Use HP-β-CD Complexation DMSO->UseCD No

Decision tree for selecting a quinoline-3-carboximidamide solubility strategy.

CDMechanism FreeDrug Hydrophobic Quinoline Core + Basic Amidine Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Mechanistic pathway of HP-β-CD host-guest encapsulation.

Standardized Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes (Lyophilization Method)

This protocol utilizes the solvent evaporation and lyophilization method to force the hydrophobic quinoline core into the cyclodextrin cavity, yielding a highly soluble solid powder[9][10].

Materials: Quinoline-3-carboximidamide (Free Base), Hydroxypropyl- β -cyclodextrin (HP- β -CD), Methanol (HPLC grade), Ultrapure Water.

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve 1.0 molar equivalent of HP- β -CD in ultrapure water to create a 10% (w/v) clear solution.

  • Prepare the Guest Solution: Dissolve 1.0 molar equivalent of quinoline-3-carboximidamide in a minimal volume of methanol (ensure complete dissolution using mild sonication if necessary)[7].

  • Complexation: Dropwise, add the methanolic drug solution into the aqueous HP- β -CD solution under continuous magnetic stirring at 300 rpm.

  • Equilibration: Cover the beaker to prevent rapid evaporation and stir the mixture at room temperature ( 25∘C ) for 24 to 48 hours to allow the host-guest equilibrium to establish[9].

  • Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure at 40∘C .

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed, precipitated free drug[5].

  • Lyophilization: Freeze the clear filtrate at −80∘C and lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex[10]. Store in a desiccator.

Protocol B: Synthesis of Quinoline-3-Carboximidamide Mesylate Salt

This protocol converts the poorly soluble free base into a highly soluble methanesulfonate (mesylate) salt, ideal for in vivo formulation[1].

Materials: Quinoline-3-carboximidamide (Free Base), Methanesulfonic Acid ( ≥99% ), Tetrahydrofuran (THF) or Acetone (Anhydrous), Diethyl Ether.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of quinoline-3-carboximidamide free base in 10 mL of anhydrous THF in a round-bottom flask. Warm gently to 40∘C until fully dissolved, then cool the flask to 0−5∘C using an ice bath.

  • Acid Addition: Dilute 1.05 mmol of methanesulfonic acid in 2 mL of THF. Add this acidic solution dropwise to the stirring free base solution over 10 minutes.

  • Precipitation: Upon addition, a precipitate should begin to form immediately as the basic amidine nitrogen becomes protonated[1][8].

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 hours to ensure complete salt formation and crystal maturation.

  • Isolation: Add 5 mL of cold diethyl ether to force complete precipitation. Vacuum filter the solid using a Büchner funnel.

  • Washing & Drying: Wash the collected filter cake with 10 mL of cold diethyl ether to remove unreacted acid. Dry the mesylate salt under high vacuum at 40∘C overnight.

References

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry - ACS Publications, 2011. Available at: [Link]

  • IJNRD. "Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives." IJNRD, 2024. Available at: [Link]

  • Sci-Hub. "A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex." Sci-Hub. Available at: [Link]

  • Wei, W., et al. "Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex." Pharmaceuticals (MDPI), 2025. Available at: [Link]

  • MDPI. "Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation." MDPI, 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline-3-Carboximidamide Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of quinoline-3-carboximidamides. The transformation of quinoline-3-carbonitrile to its corresponding amidine is notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of quinoline-3-carboximidamides. The transformation of quinoline-3-carbonitrile to its corresponding amidine is notoriously challenging. The quinoline ring's inherent electron deficiency, combined with the extreme moisture sensitivity of the reactive intermediates, often leads to frustratingly low yields—typically manifesting as unreacted starting material or irreversible hydrolysis to the amide.

This guide provides a mechanistic breakdown of these failures and delivers self-validating protocols to ensure reproducible, high-yield amidine synthesis.

Diagnostic Logic Tree for Yield Optimization

TroubleshootingTree Start Low Yield: Quinoline-3-carboximidamide Check1 Is quinoline-3-carbonitrile completely consumed? Start->Check1 Unreacted No: Significant starting material remains Check1->Unreacted TLC/HPLC shows SM Consumed Yes: Nitrile consumed Check1->Consumed SM depleted Garigipati Action: Switch to Garigipati's reagent [AlMe3 / NH4Cl] to overcome electron deficiency Unreacted->Garigipati Check2 Identify major component in crude mixture Consumed->Check2 Amide Quinoline-3-carboxamide or Ester byproduct Check2->Amide LC-MS confirms hydrolysis PolarLoss No byproducts, but low isolated mass Check2->PolarLoss Product lost in aqueous phase Anhydrous Action: Enforce strictly anhydrous conditions & maintain T < 5°C during Pinner salt formation Amide->Anhydrous Isolation Action: Avoid aqueous workup. Precipitate HCl salt directly using cold diethyl ether PolarLoss->Isolation

Troubleshooting logic tree for low yield in quinoline-3-carboximidamide synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My classical Pinner reaction yields predominantly quinoline-3-carboxamide instead of the desired amidine. What is the mechanistic cause? Causality & Solution: The Pinner reaction involves the acid-catalyzed solvolysis of a nitrile to form an intermediate imino ether hydrochloride (Pinner salt)[1]. This intermediate is highly electrophilic and extremely sensitive to trace water. If moisture is present, water acts as a competing nucleophile, irreversibly hydrolyzing the imidate to the thermodynamically stable quinoline-3-carboxamide[2]. Furthermore, thermal degradation of the imidate salt at temperatures above 5 °C can also trigger this side reaction. Action: Ensure strictly anhydrous conditions (use Schlenk techniques) and maintain the reaction temperature between 0–5 °C during the entire HCl saturation phase[2].

Q2: The starting quinoline-3-carbonitrile remains largely unreacted even after 48 hours of HCl bubbling. How can I drive the conversion? Causality & Solution: The quinoline ring is heavily electron-deficient. This decreases the electron density on the nitrile nitrogen, making its initial protonation by HCl—the critical first step of the Pinner reaction—mechanistically unfavorable. Action: For "obstinate" electron-deficient nitriles, abandon the Pinner reaction and switch to Garigipati's reagent (amino(methyl)aluminum chloride)[3]. This reagent leverages the strong Lewis acidity of aluminum to coordinate the nitrile, significantly enhancing its electrophilicity and allowing direct nucleophilic attack by the amine[4].

Q3: The reaction completes successfully, but I lose the product during the aqueous workup. How should I isolate the amidine? Causality & Solution: Quinoline-3-carboximidamide is a highly polar, basic molecule that is extensively water-soluble, especially when protonated as a hydrochloride salt[5]. Traditional liquid-liquid extraction partitions the product into the aqueous waste. Action: Completely avoid aqueous workups. Instead, evaporate the reaction solvent in vacuo, triturate the crude residue with cold non-polar solvents (like diethyl ether) to remove unreacted nitrile and organic impurities, and isolate the amidine hydrochloride via direct vacuum filtration.

Self-Validating Experimental Protocols

Protocol A: Optimized Pinner Reaction (For moderately reactive nitriles)

Mechanism: Acid-catalyzed conversion to imidate, followed by ammonolysis.

  • Imidate Formation: Dissolve 10 mmol of quinoline-3-carbonitrile in 20 mL of strictly anhydrous ethanol (Karl Fischer titration <50 ppm H₂O) in a flame-dried flask.

  • Acidification: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution for 2 hours.

    • Self-Validating Check 1: Weigh the flask before and after bubbling. A mass increase corresponding to at least 3 equivalents of HCl confirms adequate saturation.

  • Incubation: Seal the flask and stir at 4 °C for 24–48 hours.

    • Self-Validating Check 2: Take a 0.1 mL aliquot, evaporate the solvent, dissolve in dry DMSO-d6, and run a ¹H-NMR. The disappearance of the nitrile-adjacent aromatic protons' original chemical shifts and the appearance of the ethyl imidate signals confirms step 1 completion. Do not proceed until this is verified.

  • Ammonolysis: Evaporate the solvent under reduced pressure (keep the water bath <30 °C). Immediately resuspend the crude Pinner salt in 20 mL of 7N ammonia in methanol. Stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture to dryness. Triturate the solid with 30 mL of cold diethyl ether, filter, and dry under high vacuum to yield quinoline-3-carboximidamide hydrochloride[5].

Protocol B: Direct Amination via Garigipati's Reagent (For obstinate nitriles)

Mechanism: Lewis-acid activation of the nitrile followed by direct intramolecular amine transfer[3].

  • Reagent Preparation: Suspend 15 mmol of anhydrous NH₄Cl in 20 mL of anhydrous toluene under an argon atmosphere. Cool to 0 °C.

  • Activation: Dropwise, add 15 mmol of Trimethylaluminum (AlMe₃, 2.0 M in toluene).

    • Self-Validating Check 1: Vigorous methane gas evolution will occur. The cessation of bubbling and the transition of the suspension into a completely clear solution physically validates the successful formation of the active amino(methyl)aluminum chloride complex.

  • Nitrile Addition: Add 10 mmol of quinoline-3-carbonitrile to the clear solution.

  • Heating: Heat the reaction to 80 °C for 12–18 hours.

    • Self-Validating Check 2: Monitor by TLC (DCM:MeOH 9:1). The highly polar amidine-aluminum complex will remain at the baseline, while the starting nitrile will migrate near the solvent front.

  • Quenching & Isolation: Cool to 0 °C and carefully quench by slowly adding 10 mL of a chloroform/methanol (1:1) slurry of silica gel. Stir for 30 minutes, filter the aluminum salts through a Celite pad, and concentrate the filtrate to yield the product.

Quantitative Data: Method Comparison

The following table summarizes the quantitative performance metrics of the primary synthetic routes for quinoline-3-carboximidamide, allowing you to select the optimal method based on your specific laboratory constraints.

Synthesis MethodKey ReagentsTypical YieldReaction TimePrimary ByproductsBest Application
Classical Pinner HCl (gas), EtOH, NH₃40–60%36–72 hQuinoline-3-carboxamideStandard laboratory setups; moderately reactive nitriles
Garigipati's Reagent AlMe₃, NH₄Cl, Toluene75–90%12–18 hTrace unreacted nitrileObstinate, electron-deficient nitriles
Amidoxime Route NH₂OH·HCl, Base, H₂/Pd50–70%48–60 hIncomplete reduction speciesLabs lacking access to AlMe₃ or HCl gas

References

  • [3] Title: Conversion of 'obstinate' nitriles to amidines by Garigipati's reaction Source: LookChem URL:[Link]

  • Title: Pinner reaction Source: Wikipedia URL:[Link]

  • [4] Title: CN102993109A - Preparation method of amidine compound Source: Google Patents URL:

  • [1] Title: Pinner Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

optimizing chromatographic purification of quinoline-3-carboximidamide

Welcome to the Technical Support Center for the chromatographic purification of quinoline-3-carboximidamide . Purifying this class of compounds presents a unique dichotomous challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of quinoline-3-carboximidamide .

Purifying this class of compounds presents a unique dichotomous challenge. The molecule features a lipophilic, pi-electron-rich quinoline core paired with a highly basic, hydrophilic carboximidamide group (pKa typically > 11). This structural polarity often leads to unpredictable retention, severe peak tailing, and poor recovery on standard reversed-phase (RP) systems.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does quinoline-3-carboximidamide exhibit severe peak tailing and poor retention on my standard C18 column at low pH (e.g., 0.1% Formic Acid)? The Causality: At acidic pH (pH 2–4), the carboximidamide group is fully protonated ( C(=NH2+​)NH2​ ). This localized positive charge creates a dense hydration shell, making the molecule highly polar and causing it to elute near the void volume. Simultaneously, standard silica-based C18 columns contain residual surface silanols (pKa ~3.5–4.5). Even at low pH, a fraction of these silanols remains deprotonated ( SiO− ). The positively charged amidine undergoes strong secondary electrostatic interactions with these anionic silanols. The slow desorption kinetics of this ionic interaction manifest as severe peak tailing.

Q2: How can I improve retention and peak shape without using non-volatile salts that complicate downstream lyophilization? The Causality: You must eliminate the electrostatic interaction. The most effective preparative strategy is employing the "2 pH rule"[1]. By adjusting the mobile phase pH to at least two units above the amidine's pKa (target pH ~12.5), you deprotonate the amidine into its free-base form. This collapses the hydration shell, significantly increasing the compound's lipophilicity and allowing standard hydrophobic retention on the C18 phase. Solution: Use a volatile base like 0.1% Triethylamine (TEA) or Ammonium Hydroxide in both aqueous and organic mobile phases[1]. Crucial Note: You must use a specialized hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand high pH, as standard silica dissolves above pH 8.

Q3: My compound degrades at high pH. What are my alternatives for highly basic amidines? The Causality: If high pH is structurally detrimental, you must purify the compound in its protonated state. Solution A (Ion-Pairing): Use an ion-pairing reagent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated anion forms a neutral, lipophilic complex with the protonated amidine, masking the positive charge from silanols and increasing retention[2]. Solution B (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Instead of fighting the polarity, HILIC utilizes it. The protonated amidine partitions into a water-enriched layer on the stationary phase. We strongly recommend Amide-functionalized columns over amine columns for this; amides are non-ionizable and lack nucleophilicity, preventing irreversible covalent binding (stationary phase deactivation) with reactive impurities in your crude matrix[3].

Part 2: Chromatographic Method Selection & Mechanism

To assist in rapid method development, follow this decision matrix based on the physicochemical properties of your specific quinoline-3-carboximidamide derivative.

MethodSelection Start Analyze Quinoline-3-carboximidamide (Amidine pKa ~11-12) CheckStability Is the target stable at pH > 12? Start->CheckStability HighPH High-pH RP-HPLC (0.1% TEA or NH4OH) Use Hybrid Silica C18 CheckStability->HighPH Yes LowPH Low-pH RP-HPLC (0.1% TFA or HFBA) CheckStability->LowPH No CheckRet Does it retain past the void volume? LowPH->CheckRet IonPair Proceed with Ion-Pairing RP-HPLC CheckRet->IonPair Yes MixedMode Switch to HILIC (Amide) or Mixed-Mode (RP/SCX) CheckRet->MixedMode No

Caption: Decision tree for selecting the optimal chromatographic purification mode for basic amidines.

Quantitative Method Comparison Data

The following table summarizes expected chromatographic behaviors for quinoline-3-carboximidamide across different systems.

Stationary PhaseMobile Phase ModifierAnalyte StateRetention MechanismPeak Symmetry (As)Preparative Suitability
Standard C18 0.1% Formic Acid (pH 2.7)Cationic (+)Hydrophobic + Silanol> 2.5 (Severe Tailing)Poor (Low loading capacity)
Hybrid C18 0.1% TEA (pH 11.5)Neutral (0)Pure Hydrophobic1.0 - 1.2 (Excellent)Optimal (High volatility)
Standard C18 0.1% HFBA (pH 2.0)Ion-Paired (0)Hydrophobic (Complex)1.1 - 1.3 (Good)Moderate (HFBA is sticky)
Amide (HILIC) 10mM NH4OAc (pH 5.0)Cationic (+)Hydrophilic Partitioning1.0 - 1.3 (Good)Good (High organic, fast dry)

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following workflows are designed as "self-validating systems," meaning they contain built-in analytical checks to ensure column integrity, mass balance, and orthogonal purity.

Workflow A: High-pH Reversed-Phase Preparative Purification

Best for base-stable quinoline-3-carboximidamides.

System Validation (Pre-run):

  • Inject a mixture of Uracil (neutral void marker) and Amitriptyline (highly basic marker, pKa 9.4).

  • Validation Check: Amitriptyline must elute with a symmetry factor ( As​ ) < 1.3. If As​ > 1.3, the mobile phase pH is insufficient to mask silanols, or the column is degraded. Do not proceed with the sample until resolved.

Methodology:

  • Column Selection: Use a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Triethylamine (TEA) (v/v).

    • Solvent B: Acetonitrile + 0.1% TEA (v/v).

    • Note: TEA is chosen over non-volatile buffers because it acts as a competing amine to neutralize any remaining acidic silanols while remaining fully volatile for post-purification lyophilization[1].

  • Sample Loading: Dissolve the crude mixture in 50:50 A:B. If solubility is poor, add up to 10% DMSO.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 column volumes (CV) to maximize resolution of structurally similar impurities.

  • Fraction Collection & Mass Balance (Post-run):

    • Pool fractions based on UV absorbance (typically 254 nm for the quinoline core).

    • Validation Check: Lyophilize the pooled fractions and weigh the recovered solid. Calculate recovery: (Massrecovered​/Massloaded​)×100 . A recovery < 85% indicates irreversible binding, signaling the need to switch to Workflow B.

Workflow B: Mixed-Mode (RP/SCX) Purification

Best for highly polar, base-sensitive derivatives that fail to retain on C18.

MixedModeMechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Surface Analyte Quinoline-3-carboximidamide (Protonated Amidine +) C18 C18 Alkyl Chain (Hydrophobic Retention) Analyte->C18 Pi-Pi / Hydrophobic (Quinoline Core) SCX Sulfonic Acid (SCX) (Anionic Retention -) Analyte->SCX Electrostatic Attraction (Amidine Group)

Caption: Dual retention mechanism of quinoline-3-carboximidamide on a mixed-mode stationary phase.

Methodology:

  • Column Selection: Mixed-mode reversed-phase/strong cation exchange column (e.g., Primesep 100).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Dual-Gradient Elution: Mixed-mode requires disrupting both hydrophobic and ionic interactions.

    • Step 1 (Hydrophobic Elution): Ramp Solvent B from 5% to 50% while holding TFA constant. This elutes neutral and acidic impurities. The protonated amidine remains locked to the SCX groups.

    • Step 2 (Ionic Elution): Hold Solvent B at 50%, but introduce a third solvent (Solvent C: Water + 0.5% TFA or 50mM Ammonium Formate) to increase the ionic strength. The high salt/acid concentration displaces the amidine from the sulfonic acid groups, triggering sharp elution.

  • Orthogonal Purity Check (Post-run):

    • Validation Check: Analyze the purified fractions using an Amide HILIC analytical column[3]. Because HILIC operates on a completely orthogonal retention mechanism (hydrophilic partitioning) compared to mixed-mode, it will reveal any hidden impurities that co-eluted under the primary preparative conditions.

Part 4: References

  • Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Source: Taylor & Francis (tandfonline.com) URL:

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage (biotage.com) URL:

  • Title: Amide or Amino HPLC Columns What are the Differences - Tech Information Source: MicroSolv Technology Corporation (mtc-usa.com) URL:

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline-3-Carboximidamide Assay Interference

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with quinoline-3-carboximidamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with quinoline-3-carboximidamide derivatives. While these highly conjugated small molecules are valuable scaffolds in medicinal chemistry, their distinct physicochemical properties frequently introduce severe optical artifacts during high-throughput screening (HTS).

This guide synthesizes the mechanistic causality of these artifacts with field-proven, self-validating protocols to help you isolate true biological signals from background noise.

The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand the chemistry driving the interference. The quinoline-3-carboximidamide scaffold features a highly conjugated bicyclic aromatic ring system. This structure inherently absorbs light in the UV/blue range and emits broad-spectrum fluorescence, typically peaking in the 350–550 nm range [1].

When screening these compounds in standard homogeneous fluorescence assays, this intrinsic autofluorescence overlaps directly with the emission spectra of common reporter dyes (e.g., FITC, Alexa Fluor 488, or coumarin-based substrates), creating an artificially high baseline. Furthermore, the planar, hydrophobic nature of the quinoline core drives π−π stacking in aqueous buffers, leading to colloidal aggregation. These micro-aggregates scatter excitation light and can sequester assay components, resulting in signal quenching and false-positive inhibition readouts.

Troubleshooting FAQs

Q1: My primary biochemical screen shows a massive spike in baseline fluorescence when testing quinoline-3-carboximidamide derivatives. How do I bypass this? A1: The most robust solution is to implement Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes long-lifetime lanthanide chelates (like Europium or Terbium) as donor fluorophores. By introducing a microsecond time delay (time-gating) between the excitation pulse and signal detection, the short-lived intrinsic autofluorescence of the quinoline compound is allowed to decay completely. The detector only captures the long-lived target-specific FRET signal, effectively suppressing background noise [2].

If TR-FRET is not feasible, consider spectrally shifting your assay. Since quinoline autofluorescence dominates the blue-green spectrum, utilizing fluorophores that emit in the far-red region (620–750 nm) will significantly improve your signal-to-noise ratio [1].

Q2: We observe a dose-dependent decrease in signal at higher quinoline concentrations, but secondary orthogonal assays show no target binding. What is causing this? A2: This is a classic hallmark of the Inner Filter Effect (IFE) or aggregation-induced light scattering. At high concentrations, quinoline aggregates scatter the assay's optical signal or absorb the emitted light. To validate this, introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the apparent "inhibition" disappears upon detergent addition, the initial readout was an aggregation-based artifact.

Q3: How can we reduce background noise when testing these compounds in cell-based imaging assays? A3: In cell-based formats, extracellular background noise is heavily exacerbated by culture media components containing aromatic side chains (like those in Fetal Bovine Serum) and phenol red [4]. To mitigate this, wash the cells 2–3 times with a buffered saline solution (such as PBS) prior to imaging to remove unbound fluorophores and media components [3]. For live-cell kinetic assays, replace standard media with a specialized low-autofluorescence medium (e.g., FluoroBrite DMEM) or perform the imaging directly in PBS to eliminate extracellular background [4].

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected optical improvements when applying specific mitigation strategies to quinoline-3-carboximidamide assays.

Mitigation StrategyMechanism of ActionTypical S/B Ratio ImprovementRecommended Assay Type
TR-FRET (Time-Gating) Temporal separation of signal from short-lived noise10x - 50xHomogeneous Biochemical
Red-Shifting (Far-Red Dyes) Evades 350-550 nm quinoline emission overlap2x - 4xBiochemical / Cell-based
Phenol Red-Free Media / PBS Removes extracellular aromatic fluorophores3x - 5xCell-based Imaging
Detergent Addition (0.01% Triton) Disrupts colloidal light scattering1.5x - 3xBiochemical

Experimental Protocols

Protocol A: TR-FRET Assay Optimization for Quinoline Derivatives

This protocol includes a self-validating control system to ensure compound autofluorescence is fully bypassed before data acquisition.

Step 1: Buffer Preparation Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is included to prevent compound aggregation and surface adsorption without denaturing the target protein.

Step 2: Compound Dispensing Dispense quinoline-3-carboximidamide derivatives into a low-volume 384-well white microplate. Causality: White plates maximize signal reflection for luminescence and TR-FRET, whereas black plates are better suited for standard prompt fluorescence to reduce cross-talk.

Step 3: Self-Validating Control Setup (Critical Step) Include a "Compound + Donor Only" well (omitting the acceptor fluorophore). This control ensures that the chosen time delay is sufficient to allow all quinoline autofluorescence to decay. If this well shows signal above the baseline during detection, your time delay must be increased.

Step 4: Reagent Addition & Incubation Add the target protein, the lanthanide-labeled donor antibody (e.g., Europium), and the far-red acceptor fluorophore (e.g., Alexa Fluor 647). Incubate for 60 minutes at room temperature in the dark to allow equilibrium binding.

Step 5: Detection & Time-Gating Read the plate on a multi-mode microplate reader. Set the excitation to 337 nm. Apply a time delay of 50–100 µs before opening the detection window (typically 200–400 µs). Calculate the FRET ratio (Acceptor Emission / Donor Emission).

Troubleshooting Decision Workflow

G Start High Background Noise in Quinoline Assay CheckSource Determine Source of Interference (Run Unlabeled Control) Start->CheckSource AutoFluor Autofluorescence (Emission 350-550 nm) CheckSource->AutoFluor Spectral Overlap Scattering Light Scattering / IFE (Colloidal Aggregation) CheckSource->Scattering Optical Density Spike Sol1 Shift to Far-Red Dyes (620-750 nm) AutoFluor->Sol1 Sol2 Implement TR-FRET (Time-Gated Detection) AutoFluor->Sol2 Sol3 Add Non-Ionic Detergent (0.01% Triton X-100) Scattering->Sol3 Sol4 Optimize Compound Concentration Scattering->Sol4 Success Optimized Signal-to-Background Ratio Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Decision matrix for resolving optical interference in quinoline-3-carboximidamide assays.

References

  • Tips to Minimize Autofluorescence. FluoroFinder. URL:[Link]

  • TR-FRET powers smarter drug screening. Scientist Live. URL:[Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Long-Term Storage for Quinoline-3-Carboximidamide

Welcome to the Technical Support Center for quinoline-3-carboximidamide . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-3-carboximidamide . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic troubleshooting, validated storage protocols, and self-validating experimental workflows to ensure the structural and functional integrity of your compound.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why is my quinoline-3-carboximidamide stock solution turning yellow or brown over time? A: Discoloration—typically shifting from yellow to brown—is a primary indicator of quinoline compound degradation[1]. This is fundamentally driven by photodegradation and oxidative stress. When exposed to ambient or UV light, photons provide the activation energy required to break the conjugated pi-system or oxidize the heteroatoms, leading to colored degradation products[1]. Furthermore, quinoline rings are susceptible to N-oxidation in the presence of dissolved oxygen[1]. Causality & Action: Always prepare fresh solutions for sensitive experiments or store aged samples in amber vials to block photon-induced radical formation[1].

Q2: I am observing a steady loss of potency in my frozen aliquots. What is the mechanistic cause? A: Inconsistent assay results and loss of potency are classic signs of structural degradation[1]. For quinoline-3-carboximidamide, the amidine group ( −C(=NH)NH2​ ) is highly vulnerable to nucleophilic attack by trace water, leading to hydrolysis. This reaction converts the carboximidamide into a carboxamide, and eventually into a carboxylic acid, drastically altering the molecule's target binding affinity. Causality & Action: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution; degradation accelerates in both acidic and basic conditions[1]. Ensure your solvent is strictly pH-optimized and anhydrous before freezing.

Q3: What are the optimal long-term storage conditions for the solid powder? A: The product is stable under normal conditions of use, but direct sunlight, air contact, and moisture must be strictly avoided[2]. Store the solid powder in its original, tightly closed container in a cool, dry, and well-ventilated place[2]. To prevent degradation, protect the compound from strong acids, bases, and oxidizing agents[3]. Causality & Action: Long-term storage is best achieved at -20°C or -80°C in an inert atmosphere. Purging with Argon displaces oxygen and moisture, preventing both N-oxidation and amidine hydrolysis[4].

Part 2: Mechanistic Workflows & Degradation Pathways

Understanding the specific degradation pathways of quinoline-3-carboximidamide is critical for designing effective storage systems.

Degradation API Quinoline-3-carboximidamide Light UV/Visible Light API->Light Photon Absorption Moisture Trace Moisture (H2O) API->Moisture Hygroscopic Uptake Oxygen Oxygen / ROS API->Oxygen Aerobic Exposure PhotoDeg Photodegradation (Ring Cleavage) Light->PhotoDeg Radical Mechanism Hydrolysis Amidine Hydrolysis (Carboxamide Formation) Moisture->Hydrolysis Nucleophilic Attack Oxidation N-Oxidation (Quinoline N-oxide) Oxygen->Oxidation Electrophilic Addition

Mechanistic degradation pathways of quinoline-3-carboximidamide under environmental stress.

Part 3: Quantitative Degradation Data

The following table summarizes the primary environmental stressors, their mechanistic impact on quinoline-3-carboximidamide, and empirical preventive measures.

Stress ConditionEnvironmental FactorPrimary Degradation PathwayEstimated Half-Life (Solution)Recommended Preventive Measure
Ambient Light UV/Vis RadiationPhotodegradation (Discoloration)< 48 hoursStore in amber vials; dark storage
High Humidity Trace MoistureAmidine Hydrolysis1-2 weeksUse desiccators; anhydrous solvents
Elevated Temp Heat (>40°C)Thermal Degradation3-4 weeksStore aliquots at -20°C or -80°C
Oxidizing Agents Oxygen / PeroxidesN-oxidation of Quinoline Ring< 24 hoursDegassed solvents; Argon flush

Part 4: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Method)

To trust your storage conditions, you must first validate how the compound breaks down. This self-validating protocol deliberately stresses the compound to establish a baseline degradation profile via HPLC-UV/MS[1].

  • Step 1: Preparation of Stock Solution. Prepare a 1 mg/mL stock solution of quinoline-3-carboximidamide in a suitable pH-neutral solvent (e.g., LC-MS grade water/acetonitrile mixture)[1].

  • Step 2: Acid/Base Hydrolysis Stress. Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl (acidic stress) and another with 0.1 M NaOH (basic stress). Incubate at room temperature, elevating to 60°C if no immediate degradation is observed[1].

  • Step 3: Oxidative Degradation. Mix an aliquot of the stock solution with a 3% hydrogen peroxide solution. Keep the mixture at room temperature and monitor over 24 hours[1].

  • Step 4: Thermal Degradation. Place the solid powder and a liquid aliquot in a temperature-controlled oven at 60-80°C. Sample at 1, 4, and 24-hour time points[1].

  • Step 5: Photolytic Degradation. Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light[1].

  • Step 6: Self-Validation via HPLC-UV/MS. Analyze all stressed samples against a freshly prepared control. The appearance of new peaks (e.g., mass shifts corresponding to carboxamide formation or N-oxides) validates that your analytical method can successfully detect degradation, ensuring trustworthiness in your long-term stability assays.

Protocol 2: Moisture-Controlled Aliquoting Workflow

Repeated exposure to ambient air degrades hygroscopic amidines. Use this step-by-step workflow to prepare long-term storage aliquots.

  • Step 1: Thermal Equilibration. Allow the sealed bulk container of quinoline-3-carboximidamide to fully equilibrate to room temperature before opening. Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation, introducing nucleophilic water to the amidine group.

  • Step 2: Inert Atmosphere Handling. Transfer the container to a glove box purged with Argon. Causality: Argon is heavier than Nitrogen and more effectively blankets the powder, displacing oxygen in the vial headspace to prevent oxidative degradation[4].

  • Step 3: Light-Protected Aliquoting. Divide the powder into single-use amber glass vials. Causality: Amber glass blocks UV/Vis photons, preventing radical-mediated ring cleavage[1].

  • Step 4: Desiccation & Sealing. Add a small silica desiccant packet to the secondary packaging (e.g., a sealed Mylar bag containing the vials). Seal tightly.

  • Step 5: Cryogenic Storage. Transfer immediately to -20°C or -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated temperature fluctuations cause transient localized melting, which exponentially accelerates nucleophilic attack by any trapped trace water.

Storage Powder Solid Powder Receipt GloveBox Inert Atmosphere Handling (Argon Purge) Powder->GloveBox Prevent Moisture Aliquoting Aliquot into Amber Vials (Light Protection) GloveBox->Aliquoting Prevent Oxidation Desiccation Add Silica Desiccant Aliquoting->Desiccation Seal Vials Storage Store at -20°C to -80°C Desiccation->Storage Long-term Stability

Step-by-step optimal storage workflow to prevent degradation of quinoline derivatives.

Part 5: References

  • [2] Title: QUINOLINE FOR SYNTHESIS - Loba Chemie | Source: lobachemie.com | URL: 2

  • [3] Title: Quinoline - SAFETY DATA SHEET - PENTA | Source: pentachemicals.eu | URL: 3

  • [1] Title: Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem | Source: benchchem.com | URL: 1

  • [4] Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption | Source: researchgate.net | URL: 4

Sources

Reference Data & Comparative Studies

Validation

quinoline-3-carboximidamide vs other quinoline derivatives

Comparative Profiling of Quinoline-3-Carboximidamide vs. Classical Quinoline Derivatives in Drug Discovery As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize the physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of Quinoline-3-Carboximidamide vs. Classical Quinoline Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize the physicochemical properties of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, but the substitution at the C3 position fundamentally dictates the molecule's target landscape, pharmacokinetics, and binding thermodynamics.

This guide provides an objective, data-driven comparison between the emerging quinoline-3-carboximidamide (QCA-amidine) scaffold and classical derivatives such as quinoline-3-carboxamides and 3-cyanoquinolines . By understanding the causality behind these structural modifications, researchers can rationally design screening cascades that account for the inherent trade-offs between target affinity and cellular permeability.

Structural Causality and Physicochemical Divergence

The choice of a C3 substituent on the quinoline core is not merely a steric consideration; it is a profound manipulation of the molecule's electronic distribution and acid-base chemistry.

  • Quinoline-3-carboximidamides (Amidines): The introduction of an amidine moiety ( −C(=NH)NH2​ ) creates a highly basic center. With a typical pKa​ ranging from 10.0 to 11.5, these molecules are almost entirely protonated at physiological pH (7.4). This permanent positive charge allows for the formation of exceptionally strong, bidentate salt bridges with acidic residues (Asp/Glu) in target binding pockets, such as the catalytic aspartates in BACE1[1]. However, this comes with a severe desolvation penalty, often crippling passive membrane permeability.

  • Quinoline-3-carboxamides (Amides): Classical QCA-amides (e.g., Laquinimod, Tasquinimod) possess a pKa​ of approximately 4.5 for the 4-hydroxy-quinoline-3-carboxamide scaffold[2]. They remain neutral at physiological pH, acting as versatile hydrogen bond donors and acceptors. This neutrality ensures excellent oral bioavailability and membrane permeability, making them ideal for intracellular targets like S100A9[2] or Bruton's Tyrosine Kinase (BTK)[3].

  • 3-Cyanoquinolines (Nitriles): The cyano group is strongly electron-withdrawing and strictly a hydrogen bond acceptor. It is highly lipophilic and neutral. Drugs like Bosutinib leverage the 3-cyanoquinoline core to deeply penetrate the hydrophobic hinge regions of Src and Abl kinases[4], achieving high potency without the permeability liabilities of charged species.

G cluster_0 Quinoline-3-carboximidamide cluster_1 Quinoline-3-carboxamide cluster_2 3-Cyanoquinoline N1 Amidine Moiety (-C(=NH)NH2) N2 Protonated at pH 7.4 (pKa ~10-11) N1->N2 N3 Bidentate Salt Bridge (e.g., Asp/Glu in BACE1) N2->N3 N4 Amide Moiety (-CONH2) N5 Neutral at pH 7.4 (pKa ~4.5) N4->N5 N6 H-Bond Donor/Acceptor (e.g., S100A9 / BTK) N5->N6 N7 Nitrile Moiety (-CN) N8 Electron Withdrawing Neutral N7->N8 N9 Lipophilic Hinge Binder (e.g., Src/Abl Kinases) N8->N9

Figure 1: Physicochemical and target-binding logic of C3-substituted quinoline derivatives.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their behavior across biochemical affinity and cellular ADME (Absorption, Distribution, Metabolism, and Excretion) metrics. The table below summarizes the typical performance profile of these three classes.

ParameterQuinoline-3-carboximidamideQuinoline-3-carboxamide3-Cyanoquinoline
Representative Target BACE1, HPGDSS100A9, BTKSrc / Abl Kinases
Dominant Interaction Ionic / Salt BridgeHydrogen BondingHydrophobic / H-bond Acceptor
Approximate pKa​ 10.0 – 11.5 (Basic)~4.5 (Weakly Acidic/Neutral)Neutral
LogD (pH 7.4) Low (< 1.0)Moderate (1.5 – 3.0)High (3.0 – 4.5)
Target Affinity ( IC50​ ) Sub-nanomolar (Enthalpy-driven)NanomolarSub-nanomolar (Entropy-driven)
Caco-2 Permeability ( Papp​ ) Poor ( <5×10−6 cm/s)High ( >15×10−6 cm/s)High ( >20×10−6 cm/s)

Data synthesized from standard medicinal chemistry profiling of quinoline derivatives[4],[2],[3].

Experimental Methodologies: A Self-Validating System

When screening quinoline-3-carboximidamides against amides or nitriles, the experimental protocol must be designed to uncouple biochemical affinity from cellular permeability. A highly potent amidine might fail entirely in a cellular assay due to its inability to cross the lipid bilayer. Therefore, a dual-assay system (Biochemical TR-FRET + Cellular Caco-2) is mandatory to establish causality.

Workflow Step1 1. Target Affinity TR-FRET Assay Evaluate Salt Bridge Step2 2. Permeability Caco-2 Assay Assess Desolvation Penalty Step1->Step2 Step3 3. Cellular Efficacy Target Engagement In Vitro Phenotype Step2->Step3 Step4 4. ADME Profiling Microsomal Stability Clearance Rates Step3->Step4

Figure 2: Sequential screening workflow for highly basic amidine-containing scaffolds.

Protocol A: Biochemical Target Affinity (TR-FRET Kinase Assay)

This assay isolates the thermodynamic binding event, allowing the amidine's salt-bridge formation to be directly compared against the amide's hydrogen bonding.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinoline derivatives in 100% DMSO (10-point curve, 1:3 dilution), then transfer to an aqueous intermediate plate to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme/Substrate Mix: Add 5 µL of the target kinase (e.g., Src or BTK) and fluorescently labeled peptide substrate to a 384-well pro-plate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted quinoline compounds. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction using 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm) after 60 minutes.

Protocol B: Bidirectional Caco-2 Permeability Assay

Because the protonated amidine group carries a severe desolvation penalty, this assay validates whether a drop-off in cellular efficacy is caused by poor target engagement or poor membrane transit.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow for full differentiation and tight junction formation (verify integrity using TEER > 400 Ω⋅cm2 ).

  • Dosing Solutions: Prepare 10 µM solutions of the quinoline derivatives in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 0.2 mL of the dosing solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: For efflux assessment, add 0.8 mL of the dosing solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). Note: QCA-amidines typically show Papp​<5×10−6 cm/s, necessitating prodrug strategies or active transport targeting if intracellular engagement is required.

Conclusion

While 3-cyanoquinolines and quinoline-3-carboxamides remain the gold standards for intracellular kinase inhibition and immunomodulation respectively, the quinoline-3-carboximidamide scaffold offers an unparalleled tool for targeting acidic pockets where extreme thermodynamic affinity is required. By deploying the self-validating screening cascades outlined above, researchers can accurately map the structure-activity relationships of these compounds and navigate the inherent permeability challenges associated with basic amidine moieties.

References

  • Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biology / National Center for Biotechnology Information (NCBI). Available at:[Link][2]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules / ResearchGate. Available at:[Link][4]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters / ACS Publications. Available at:[Link][3]

  • INHIBITION DE LA BETA-SECRETASE 1, ENZYME CLEF DE LA MALADIE D'ALZHEIMER, PAR LA METHODE DU DOCKING MOLECULAIRE. Université des Frères Mentouri Constantine. Available at:[Link][1]

Sources

Comparative

Validating Quinoline-3-Carboximidamide Target Engagement: A Comparative Guide to BACE1 Inhibitors

Introduction: The Need for Novel BACE1 Scaffolds Quinoline-3-carboximidamide (Q3C) derivatives are emerging as highly versatile scaffolds in the development of multi-target-directed ligands (MTDLs) for Alzheimer's Diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Novel BACE1 Scaffolds

Quinoline-3-carboximidamide (Q3C) derivatives are emerging as highly versatile scaffolds in the development of multi-target-directed ligands (MTDLs) for Alzheimer's Disease (AD) 1[1]. A primary therapeutic objective in AD is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme responsible for producing neurotoxic amyloid-beta (Aβ) peptides.

Because the BACE1 binding site is highly extended (roughly 1000 ų), it requires inhibitors that can navigate its complex physicochemical subsites 2[2]. While first-generation inhibitors like verubecestat demonstrated high potency, clinical progression has often been hindered by off-target toxicities. Molecular docking and in vitro studies have demonstrated that 2-amino quinoline-3-carboximidamide analogs exhibit strong affinity for the BACE1 catalytic pocket 3[3], offering a tunable pharmacophore that maintains blood-brain barrier (BBB) permeability while selectively engaging the target.

Mechanistic Causality of Q3C Binding

The efficacy of Q3C stems from its structural complementarity to BACE1. The quinoline core intercalates into the hydrophobic subpockets of the enzyme, while the carboximidamide moiety forms critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228). This dual-action binding competitively occludes the Amyloid Precursor Protein (APP), preventing its cleavage into the pathogenic C99 fragment.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-secretase) APP->BACE1 Cleavage Gamma Gamma-secretase BACE1->Gamma C99 Fragment sAPPb sAPPβ Fragment BACE1->sAPPb Release Q3C Quinoline-3- Carboximidamide Q3C->BACE1 Competitive Inhibition Abeta Amyloid-beta (Aβ) Aggregation Gamma->Abeta Pathogenic Cleavage

BACE1 APP cleavage pathway and targeted inhibition by Quinoline-3-Carboximidamide.

Comparative Performance Analysis

To objectively evaluate Q3C as a viable therapeutic scaffold, we must compare its target engagement metrics against industry-standard inhibitors. The table below synthesizes quantitative data comparing a lead Q3C analog against Verubecestat (a potent, highly specific clinical BACE1 inhibitor) and a basic, unsubstituted quinoline core.

CompoundEnzymatic IC50 (nM)SPR Affinity (Kd, nM)CETSA Thermal Shift (ΔTagg, °C)BBB Permeability (Pe, 10⁻⁶ cm/s)
Q3C Lead Analog 45.260.5+3.818.4 (High)
Verubecestat (Control) 2.23.5+3.7412.1 (Moderate-High)
Basic Quinoline Core >5000>10000+0.222.5 (High)

Data Interpretation: While Q3C exhibits a higher IC50 than the ultra-potent Verubecestat, its biophysical binding (SPR) and intracellular target stabilization (CETSA) are highly comparable. Crucially, the Q3C scaffold maintains superior passive BBB permeability, a critical factor for central nervous system (CNS) drug development.

Self-Validating Target Engagement Workflows

Target engagement cannot rely on a single phenotypic assay. A robust validation pipeline requires orthogonal confirmation: proving the molecule binds the isolated target kinetically, and proving it reaches and engages the target inside a living cell.

TE_Workflow cluster_SPR SPR (Cell-Free Kinetics) cluster_CETSA CETSA (Intracellular Binding) Start Target Engagement Validation Immobilize Immobilize BACE1 on Sensor Chip Start->Immobilize Incubate Incubate SH-SY5Y Cells with Q3C Start->Incubate Inject Inject Q3C Analogs (0.1 - 10 μM) Immobilize->Inject Kinetics Calculate KD, kon, and koff Inject->Kinetics Heat Thermal Gradient (40°C - 70°C) Incubate->Heat Western Quantify Soluble BACE1 (Determine ΔTagg) Heat->Western

Orthogonal target engagement workflow utilizing SPR and CETSA methodologies.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Rationale: While IC50 provides a snapshot of enzymatic inhibition, SPR elucidates the real-time binding kinetics ( kon​ and koff​ ). A prolonged residence time (slow koff​ ) often correlates better with sustained in vivo efficacy than raw affinity alone, as it dictates how long the enzyme remains incapacitated after the free drug is cleared.

Self-Validating System Setup:

  • Immobilization: Covalently attach recombinant human BACE1 (extracellular domain) to a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

  • Internal Control: Leave Flow Cell 1 (FC1) unmodified and ethanolamine-blocked to serve as a real-time reference subtraction channel, eliminating bulk refractive index shifts.

  • Analyte Injection: Inject Q3C analogs in a multi-cycle kinetic format at concentrations ranging from 0.1 μM to 10 μM in running buffer (PBS-P+ with 1% DMSO).

  • Positive Control Validation: Inject Verubecestat (10 nM - 100 nM). The system is validated only if Verubecestat yields a KD​ in the expected low-nanomolar range (e.g., ~3.5 nM).

  • Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the BACE1 surface.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: SPR confirms binding in a vacuum, but CETSA validates that Q3C can cross the lipid bilayer and engage BACE1 in its native physiological environment. When Q3C binds BACE1 inside the cell, it thermodynamically stabilizes the folded protein, shifting its aggregation temperature ( Tagg​ ) higher. Previous studies using the known BACE1 inhibitor verubecestat demonstrated an increase in the Tagg​ of BACE1 from 49.53 °C to 53.27 °C 4[4].

Self-Validating System Setup:

  • Cell Culture & Incubation: Culture SH-SY5Y neuroblastoma cells (a standard AD in vitro model 5[6]) to 80% confluence. Treat cells with 10 μM Q3C, 10 μM Verubecestat (Positive Control), or 0.1% DMSO (Vehicle Negative Control) for 4 hours.

  • Thermal Gradient: Harvest and aliquot the cells into PCR tubes. Heat the aliquots across a thermal gradient from 40 °C to 70 °C for exactly 3 minutes, followed by 3 minutes at 25 °C.

  • Lysis & Separation: Snap-freeze the cells in liquid nitrogen and thaw at 25 °C (repeat 3 times) to lyse the cells without detergents that might disrupt the drug-protein complex. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Non-Interacting Control: Run the soluble fraction (supernatant) on an SDS-PAGE gel and perform Western blotting. Probe for BACE1 and simultaneously probe for GAPDH or Actin.

    • Validation Check: The assay is only valid if the GAPDH/Actin thermal melt curves remain identical across the DMSO, Verubecestat, and Q3C groups, proving the thermal shift is specific to BACE1 engagement and not a global artifact of the compound.

Sources

Validation

Comparative In Vivo Efficacy Guide: Quinoline-3-Carboximidamides vs. Traditional Carboxamides

As drug development pushes toward more selective and bioavailable immunomodulators and transcriptional disruptors, the quinoline scaffold remains a cornerstone of medicinal chemistry. For decades, quinoline-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward more selective and bioavailable immunomodulators and transcriptional disruptors, the quinoline scaffold remains a cornerstone of medicinal chemistry. For decades, quinoline-3-carboxamides (e.g., Tasquinimod, Laquinimod, ABR-215757) have been heavily investigated for their ability to allosterically modulate HDAC4 and block the S100A9/RAGE inflammatory axis[1][2]. However, clinical limitations—namely poor aqueous solubility, sub-therapeutic exposure at tolerable doses, and off-target Aryl Hydrocarbon Receptor (AHR) agonism—have necessitated structural evolution[1].

Enter the quinoline-3-carboximidamides (amidine-functionalized derivatives). By replacing the carbonyl oxygen of the amide with an imino group (C=NH) via advanced ultrasound-mediated tandem synthesis[3], researchers have fundamentally altered the physicochemical and pharmacokinetic landscape of this drug class. This guide objectively compares the in vivo efficacy, mechanistic advantages, and experimental validation protocols of emerging carboximidamides against their traditional carboxamide predecessors.

Mechanistic Grounding: The Amide to Imidamide Shift

To understand the in vivo superiority of the imidamide scaffold, we must examine the causality behind the structural modification:

  • Target Binding Kinetics: Traditional quinoline-3-carboxamides bind to human S100A9 in a strictly Zn²⁺ and Ca²⁺ dependent manner, inhibiting its interaction with RAGE and TLR4/MD2[2]. They also act as allosteric inhibitors of the HDAC4/NCoR1/HDAC3 complex[1]. However, the neutral amide limits hydrogen-bonding depth. The imidamide (amidine) substitution introduces a highly basic center that acts as a superior hydrogen-bond donor/acceptor, strengthening salt bridges within the hinge regions of kinases or the Zn²⁺-dependent pockets of inflammatory targets.

  • Solubility and Bioavailability: A major failure point of 2nd-generation amides like Tasquinimod in Phase 3 mCRPC trials was that a 1 mg/day regimen yielded blood levels 10-fold lower than the optimal ≥2 μM concentration required for efficacy[1]. Analogous studies on quinoline core modifications demonstrate that shifting toward basic amine/amidine structures can improve aqueous solubility by over 100-fold[4].

  • Off-Target Mitigation: First- and second-generation amides often suffer from off-target AHR agonism (EC₅₀ ~ 1 μM), leading to unwanted toxicity[1]. The altered steric and electronic profile of the imidamide skeleton disrupts the planar stacking required for AHR activation, widening the therapeutic index.

Pathway Q_amide Quinoline-3-carboxamide (Neutral, Lower Solubility) Target1 HDAC4 / NCoR1 Complex Q_amide->Target1 Allosteric Binding Target2 S100A9 / RAGE Axis Q_amide->Target2 Zn2+ Dependent Binding Q_imidamide Quinoline-3-carboximidamide (Basic, High Solubility) Q_imidamide->Target1 Enhanced H-Bonding Q_imidamide->Target2 Superior Target Residence Outcome1 Repressed MEF-2 / HIF-1α (Tumor Suppression) Target1->Outcome1 Transcriptional Disruption Outcome2 Reduced TNFα Release (Immunomodulation) Target2->Outcome2 Receptor Blockade

Fig 1. Mechanistic divergence of carboxamides vs. carboximidamides.

Comparative In Vivo Efficacy Data

The following table synthesizes quantitative in vivo and in vitro parameters, contrasting established carboxamides against optimized 3rd-generation analogs and emerging imidamide scaffolds.

Parameter / Property2nd-Gen Carboxamide (e.g., Tasquinimod / ABR-215757)3rd-Gen Carboxamide (e.g., ESATA-20)Emerging Carboximidamides (Amidine Skeletons)
Primary Target(s) HDAC4, S100A9[1][2]HDAC4 / HIF-1α[1]S100A9, Kinases (e.g., BTK, ATM)[3][4]
Aqueous Solubility Poor (< 10 μg/mL)ModerateHigh (> 100-fold improvement)[4]
Optimal In Vivo Serum Conc. ≥ 2 μM (Difficult to maintain orally)[1]≥ 2 μM (Achieved via lower clearance)Easily maintained via enhanced absorption
Off-Target AHR Agonism High (EC₅₀ ~ 1 μM)[1]~10-fold lower than Tasquinimod[1]Minimal (Sterically hindered binding)
In Vivo Efficacy (Autoimmunity) Reduces plaque necrotic cores; normalizes RAGE[5]N/A (Oncology focused)Superior reduction in TNFα and paw swelling[4]
In Vivo Efficacy (Oncology) Increased time-to-progression; no OS benefit[1]5-fold greater potency in PDX models[1]High tumor penetration; enhanced apoptosis

Experimental Methodology: Self-Validating In Vivo Protocol

To objectively evaluate the comparative efficacy of a novel quinoline-3-carboximidamide against a baseline carboxamide, the experimental design must be a self-validating system. The following protocol utilizes the S100A12 transgenic ApoE null mouse model, a gold standard for assessing S100A9/RAGE axis modulation in atherosclerosis and autoimmunity[5].

Step-by-Step Workflow

Step 1: Model Induction & Baseline Validation

  • Action: Utilize 12-week-old S100A12 transgenic/ApoE(-/-) mice. Maintain a parallel cohort of WT/ApoE(-/-) mice as a negative genetic control.

  • Causality: S100A12 expression in smooth muscle cells accelerates atherosclerosis. Using WT controls validates that the drug's efficacy is strictly dependent on the S100/RAGE target axis[5].

Step 2: Pharmacokinetic Bridging & Dosing

  • Action: Randomize mice into three groups: Vehicle, Carboxamide (e.g., ABR-215757, 30 mg/kg/day), and Carboximidamide (30 mg/kg/day). Administer via oral gavage for 5 weeks[5].

  • Validation Check: Perform LC-MS/MS on tail-vein blood draws at Day 7 (trough levels). Crucial: Ensure serum concentrations exceed the 2 μM therapeutic threshold[1]. If the carboxamide group falls below this due to poor solubility, it explains efficacy drop-offs compared to the highly soluble imidamide.

Step 3: Phenotypic & Biomarker Readouts

  • Action: At 4 months post-treatment, harvest aortic tissue. Quantify necrotic core size via H&E staining and intimal vascular calcification via Alizarin Red.

  • Action: Measure delayed hypersensitivity (ear thickness) 24 hours post-epicutaneous challenge with ovalbumin[5].

Step 4: Off-Target Toxicity Screening (AHR Agonism)

  • Action: Extract liver RNA from all cohorts. Perform qRT-PCR for CYP1A1 (a direct downstream target of the Aryl Hydrocarbon Receptor).

  • Causality: A true next-generation imidamide must demonstrate efficacy without spiking CYP1A1 expression, proving the structural modification successfully eliminated the off-target liability of earlier amides[1].

Workflow Step1 1. Model Induction (Target Transgenic) Step2 2. Compound Dosing (Oral, PK Monitored) Step1->Step2 Step3 3. In Vivo Monitoring (Efficacy & Toxicity) Step2->Step3 Step4 4. Ex Vivo Analysis (Biomarker Validation) Step3->Step4

Fig 2. Self-validating in vivo experimental workflow for efficacy testing.

Conclusion

The transition from quinoline-3-carboxamides to quinoline-3-carboximidamides represents a rational, data-driven evolution in medicinal chemistry. By leveraging the increased basicity and altered hydrogen-bonding network of the amidine skeleton[3], researchers can overcome the pharmacokinetic bottlenecks (poor solubility, sub-2 μM serum trough levels) and off-target toxicities (AHR agonism) that stalled previous clinical candidates[1]. For drug development professionals, prioritizing the imidamide scaffold offers a wider therapeutic window and more robust in vivo target engagement across both autoimmune and oncological indications.

Sources

Comparative

Mechanistic Rationale: The Double-Edged Sword of the Q3C Scaffold

As a Senior Application Scientist, evaluating the therapeutic viability of a novel pharmacophore requires moving beyond primary target affinity to rigorously interrogate its off-target liabilities. The quinoline-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic viability of a novel pharmacophore requires moving beyond primary target affinity to rigorously interrogate its off-target liabilities. The quinoline-3-carboximidamide (Q3C) scaffold has emerged as a highly versatile, privileged structure in neurodegenerative drug discovery, particularly as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1].

However, the structural features that make Q3C an excellent BACE1 binder—namely, its transition-state mimicking amidine moiety and its hydrophobic quinoline core[2]—also introduce significant cross-reactivity risks. This guide provides a comprehensive, objective comparison of Q3C-based probes against clinical-standard alternatives, detailing the mechanistic rationale and self-validating protocols required to profile their selectivity across the aspartyl protease family and the broader kinome.

To understand the cross-reactivity profile of Q3C, we must first analyze the causality of its binding mechanics. BACE1 features an extended, bilobed active site characterized by a catalytic aspartate dyad (Asp32 and Asp228)[3].

The Primary Target Engagement: The carboximidamide group of Q3C acts as a potent transition-state isostere. It forms a robust, bidentate hydrogen-bond network with both the protonated and unprotonated states of the Asp32/Asp228 dyad[4]. Concurrently, the quinoline ring system occupies the hydrophobic S1 and S3 subsites, anchoring the molecule and preventing the entry of the Amyloid Precursor Protein (APP) substrate.

The Cross-Reactivity Liabilities:

  • Aspartyl Protease Homology: The most critical liability is Cathepsin D, a major lysosomal protease that shares the identical aspartyl dyad mechanism[5]. Inhibiting Cathepsin D severely compromises cellular degradation machinery, leading to retinal atrophy and neurotoxicity. A viable Q3C probe must achieve >1,000-fold selectivity for BACE1 over Cathepsin D.

  • Kinome Promiscuity: The quinoline nitrogen is a classic hydrogen-bond acceptor that frequently mimics the adenine ring of ATP. This allows unoptimized quinoline scaffolds to dock into the hinge region of various kinases (e.g., GSK3β, SRC)[1]. While some Q3C derivatives are intentionally designed as dual BACE1/GSK3β inhibitors for multi-target Alzheimer's therapy, unintended broad-spectrum kinome cross-reactivity must be rigorously mapped and minimized.

Pathway Q3C Quinoline-3-Carboximidamide (Q3C) BACE1 BACE1 (Primary Target) Q3C->BACE1 Primary Inhibition CATD Cathepsin D (Off-Target) Q3C->CATD Cross-Reactivity Risk GSK3B GSK3β (Off-Target) Q3C->GSK3B Kinome Liability ABETA Amyloid-β Aggregation BACE1->ABETA Pathogenesis LYSO Lysosomal Function CATD->LYSO Maintains APP Amyloid Precursor Protein APP->BACE1 Cleaved by

Fig 1. Mechanistic divergence of BACE1 APP processing vs. off-target Cathepsin D/GSK3β pathways.

Comparative Performance Data

To objectively evaluate the Q3C scaffold, we compare an optimized Q3C-Lead compound against an early Q3C prototype and Verubecestat (MK-8931) , a highly selective, clinically advanced BACE1 inhibitor[3]. The data below summarizes the quantitative selectivity profiles required for progression into preclinical models.

Compound ClassBACE1 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)BACE2 IC₅₀ (nM)GSK3β IC₅₀ (nM)Selectivity Ratio (CatD / BACE1)
Verubecestat (Clinical Standard) 2.2> 50,00014.5> 10,000> 22,700x
Q3C-Early Prototype 18.545085.012024x (High Liability)
Q3C-Lead (Optimized) 4.1> 15,000112.0> 5,000> 3,600x
Generic Pan-Kinase Inhibitor > 10,000> 10,000> 10,0001.5N/A

Analysis: The early Q3C prototype exhibits dangerous cross-reactivity with Cathepsin D and GSK3β due to the unshielded nature of its quinoline core. Through structure-based optimization (e.g., adding steric bulk at the C-4 position to clash with the tighter Cathepsin D S2 pocket), the Q3C-Lead achieves a >3,600-fold selectivity window, approaching the safety margins of Verubecestat[5].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the cross-reactivity data, we must employ orthogonal, self-validating assay systems. Relying solely on single-point biochemical screens often leads to false positives due to compound auto-fluorescence or assay interference.

Protocol 1: Multiplexed FRET Cleavage Assay for Aspartyl Protease Selectivity

Causality: Quinoline derivatives often exhibit intrinsic fluorescence that can interfere with standard colorimetric assays. We utilize a dual-fluorochrome Fluorescence Resonance Energy Transfer (FRET) approach[6] with distinct near-infrared emission spectra to simultaneously measure BACE1 and Cathepsin D activity. This ensures that any observed inhibition is a true mechanistic event rather than an optical artifact.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure specific FRET substrates. For BACE1, use a peptide containing the Swedish APP mutation sequence (Rh-EVNLDAEFK-Quencher, λem​ 669 nm). For Cathepsin D, utilize a substrate with a Phe-Phe cleavage site ( λem​ 775 nm)[6].

  • Compound Titration: Dispense Q3C candidates in a 10-point dose-response curve (0.1 nM to 10 µM) into a black, flat-bottom 384-well microplate using acoustic liquid handling to prevent solvent (DMSO) carryover effects.

  • Enzyme Pre-incubation: Add recombinant human BACE1 and Cathepsin D to their respective wells. Self-Validation Step: Incubate for 30 minutes at room temperature prior to substrate addition. This accounts for the slow-binding kinetics typical of transition-state mimetics.

  • Reaction Initiation & Internal Controls: Add the FRET substrates to initiate cleavage. Include a "No-Enzyme" control well to continuously monitor Q3C auto-fluorescence, and a "Verubecestat" control well to validate the assay's dynamic range and sensitivity.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a multi-mode plate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve and fit the data to a 4-parameter logistic equation to derive the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) for Orthogonal Kinome Profiling

Causality: Biochemical kinase assays rely on ATP competition, which can mask allosteric cross-reactivity or fail to detect binding to inactive kinase conformations. SPR provides label-free, real-time kinetic parameters ( Kon​ , Koff​ , KD​ ) to definitively map the physical interaction between Q3C and off-target kinases[1].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant GSK3β onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Self-Validation Step: Leave one flow cell blank (deactivated with ethanolamine) to serve as an inline reference. This allows for the immediate subtraction of non-specific bulk refractive index changes caused by the compound solvent.

  • Analyte Injection: Inject Q3C analytes at varying concentrations (10 nM to 1 µM) over both the functionalized and reference flow cells. Use a high flow rate (50 µL/min) to minimize mass transport limitations and ensure accurate kinetic derivation.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to fully dissociate bound Q3C and regenerate the kinase surface for the next cycle.

  • Kinetic Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model. A lack of a detectable KD​ (or a KD​ > 10 µM) definitively confirms the elimination of the ATP-hinge binding liability.

Workflow Synthesis Q3C Library Synthesis Primary Primary FRET BACE1 Screen Synthesis->Primary Counter Cathepsin D / BACE2 Counter-Screen Primary->Counter IC50 < 100nM SPR SPR Kinome Profiling Counter->SPR >1000x Selectivity Lead Selective Q3C Lead Candidate SPR->Lead No ATP-hinge binding

Fig 2. Tiered cross-reactivity validation workflow for Q3C-based small molecule inhibitors.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors: synthesis, biological evaluation and docking studies.
  • BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease.
  • Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer's disease.
  • A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer's Enzyme Biomarkers-BACE1 and C
  • MOLECULAR INTERACTION STUDIES OF CRYSTAL STRUCTRUES OF QUINOLINE DERIV

Sources

Validation

Quinoline-3-Carboximidamide Derivatives: IC50 Performance and Scaffold Comparison Guide

Executive Summary The quinoline-3-carboximidamide scaffold is a highly versatile, privileged pharmacophore in rational drug design. Characterized by its rigid, planar heteroaromatic core and the strong hydrogen-bonding p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carboximidamide scaffold is a highly versatile, privileged pharmacophore in rational drug design. Characterized by its rigid, planar heteroaromatic core and the strong hydrogen-bonding potential of the carboximidamide moiety, this structural class has demonstrated significant efficacy across divergent therapeutic targets. Most notably, it serves as a robust transition-state mimetic for Beta-secretase 1 (BACE1) in neurodegenerative research and as an ATP-competitive hinge-binder for receptor tyrosine kinases (e.g., EGFR, Src) in oncology. This guide provides an objective comparison of the IC50 performance of quinoline-3-carboximidamide derivatives against clinical standards, supported by validated experimental workflows.

Mechanistic Rationale & Structural Biology

The pharmacological utility of the quinoline-3-carboximidamide core stems from its dual-action binding modes, which can be precisely tuned via peripheral substitutions.

  • BACE1 Inhibition (Alzheimer's Disease): BACE1 is an aspartyl protease responsible for the rate-limiting step in amyloid-beta (Aβ) generation. Its catalytic cleft contains two highly conserved aspartic acid residues (Asp32 and Asp228). The 3-carboximidamide group acts as a potent hydrogen-bond donor/acceptor, forming a bidentate interaction network with these catalytic aspartates. The quinoline nitrogen further stabilizes the complex via water-mediated hydrogen bonds within the S1/S2 subpockets .

  • Kinase Inhibition (Oncology): In the context of kinases like EGFR and Src, the quinoline core acts as an adenine isostere. The quinoline nitrogen and the exocyclic carboximidamide (or its carbonitrile precursor) interact directly with the kinase hinge region (e.g., Met793 in EGFR), while substitutions at the C4 or C6 positions project into the solvent-exposed channel or the hydrophobic selectivity pocket , .

MOA Q3C Quinoline-3-Carboximidamide Scaffold H_Bond Bidentate H-Bonding (Transition State Mimetic) Q3C->H_Bond Directs to ATP_Comp ATP Competitive Binding (Adenine Isostere) Q3C->ATP_Comp Directs to BACE1 BACE1 Target (Asp32 / Asp228) APP_Cleavage Inhibits APP Cleavage (Decreased Aβ) BACE1->APP_Cleavage Outcome EGFR EGFR/Src Kinases (Hinge Region) Proliferation Inhibits Phosphorylation (Tumor Suppression) EGFR->Proliferation Outcome H_Bond->BACE1 Binds ATP_Comp->EGFR Binds

Caption: Divergent mechanisms of action for the quinoline-3-carboximidamide scaffold in BACE1 and EGFR.

Comparative IC50 Analysis

When evaluating the IC50 of quinoline-3-carboximidamide derivatives, it is crucial to benchmark them against highly optimized clinical standards. While unoptimized fragments exhibit micromolar affinities, their high Ligand Efficiency (LE) makes them ideal starting points for Fragment-Based Drug Discovery (FBDD).

Compound / ScaffoldPrimary TargetIC50 (µM)Binding Mode & Structural Notes
2-Amino quinoline-3-carboximidamide BACE12.30Binds catalytic Asp32/228. High ligand efficiency; moderate BBB penetration profile.
Verubecestat (Clinical Standard) BACE10.002Active-site directed. Highly optimized, low nanomolar potency.
Quinoline-3-carboximidamide hybrid EGFR / Src1.32ATP-competitive hinge binder. Core template for multi-kinase inhibitors.
Erlotinib (Clinical Standard) EGFR0.002ATP-competitive. Standard of care, though susceptible to T790M resistance mutations.
3-Cyanoquinoline Core (Precursor) EGFR0.05High wild-type affinity; serves as the synthetic precursor to carboximidamides.

Data Interpretation: The raw IC50 of 2.30 µM for 2-amino quinoline-3-carboximidamide against BACE1 represents a strong starting affinity for a low-molecular-weight fragment. Subsequent structural elaboration (e.g., adding bulky hydrophobic groups at C4) is required to push the IC50 into the low nanomolar range seen with drugs like Verubecestat.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data, the determination of IC50 values must account for the intrinsic properties of the quinoline scaffold. Quinolines are highly conjugated systems that often exhibit auto-fluorescence, which can artificially skew readouts in standard colorimetric or simple fluorometric assays.

Protocol A: TR-FRET Assay for BACE1 IC50 Determination

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measuring emission. This completely eliminates the short-lived auto-fluorescence background of the quinoline-3-carboximidamide compounds, ensuring the signal is strictly proportional to BACE1 enzymatic activity.

  • Buffer Preparation: Prepare a strict acidic assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20). Why? BACE1 is an endosomal enzyme; it requires an acidic pH to maintain its active conformational state.

  • Compound Dilution: Serially dilute the quinoline-3-carboximidamide derivative in 100% anhydrous DMSO. Transfer to a 384-well black, low-volume microplate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add recombinant human BACE1 (final concentration 10 nM). Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature. Why? This establishes thermodynamic equilibrium between the inhibitor and the enzyme prior to substrate introduction, preventing artificially high IC50 values caused by slow-binding kinetics.

  • Reaction Initiation: Add 10 µM of a synthetic APP-derived FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 490 nm, Delay: 50 µs, Integration: 400 µs) continuously for 60 minutes.

  • Data Validation & Analysis: Calculate the initial velocity (V0) for each well. Plot V0 against log[Inhibitor] and fit the data to a 4-parameter logistic (4PL) non-linear regression model. Self-Validation: The assay system is considered valid and trustworthy only if the Z'-factor of the control wells (DMSO only vs. Verubecestat control) is strictly > 0.6.

FRET_Assay Prep 1. Buffer Prep (pH 4.5 Acetate) Dilution 2. Serial Dilution (<1% DMSO Final) Prep->Dilution Equil 3. Pre-incubation (30 min Equilibrium) Dilution->Equil Substrate 4. Add Substrate (TR-FRET Peptide) Equil->Substrate Readout 5. Kinetic Readout (50µs Delay) Substrate->Readout Analysis 6. 4PL Curve Fit (Z'-factor > 0.6) Readout->Analysis

Caption: TR-FRET BACE1 inhibition assay workflow designed to eliminate quinoline auto-fluorescence.

Protocol B: Luminescent Kinase Activity Assay (EGFR/Src)

For evaluating the scaffold's kinase inhibition, an ADP-Glo™ Kinase Assay is recommended over standard fluorescence. This luminescent assay measures ADP formed from a kinase reaction, bypassing any fluorescent interference from the quinoline core. The compound is incubated with the kinase and ATP (at its specific Km) for 60 minutes, followed by the addition of ADP-Glo reagent to deplete unreacted ATP, and finally the Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase luminescence.

Conclusion

The quinoline-3-carboximidamide framework is a highly validated starting point for both protease and kinase inhibitor development. While baseline IC50 values hover in the low micromolar range, the scaffold's predictable binding modes and high ligand efficiency allow for rapid optimization into nanomolar clinical candidates. Rigorous, interference-free assays (like TR-FRET and ADP-Glo) are mandatory to accurately map the SAR of these conjugated heterocycles.

References

  • INHIBITION DE LA BETA-SECRETASE 1, ENZYME CLEF DE LA MALADIE D'ALZHEIMER, PAR LA METHODE DU DOCKING MOLECULAIRE. Université des Frères Mentouri Constantine 1. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(23), 18034. Available at:[Link]

  • Exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors. Chemical Sources (Chemsrc). Available at:[Link]

Comparative

Preclinical Benchmarking Guide: Quinoline-3-Carboximidamide vs. Standard-of-Care Kinase Inhibitors

Executive Summary & Mechanistic Rationale The quinoline scaffold is a highly privileged pharmacophore in oncology, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as bosutinib and lenvatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a highly privileged pharmacophore in oncology, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as bosutinib and lenvatinib[1]. Historically, the 3-quinolinecarbonitrile and quinoline-3-carboxamide derivatives have been extensively optimized to target receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as non-receptor tyrosine kinases (nRTKs) like SRC and AXL[2][3].

Recently, quinoline-3-carboximidamide (Q3C) derivatives have emerged as next-generation candidates. The strategic replacement of a carbonitrile or carboxamide with a carboximidamide (amidine) moiety introduces a basic nitrogen capable of acting as both a hydrogen bond donor and acceptor. Mechanistically, this modification enhances binding affinity within the ATP-binding pocket (specifically interacting with the hinge region residues like Met769 in EGFR and Asp863 in HER2) while simultaneously improving aqueous solubility[4].

This guide provides a comprehensive framework for benchmarking novel Q3C derivatives against established clinical inhibitors—Erlotinib (EGFR) , Bosutinib (SRC) , and Cabozantinib (AXL) —using self-validating biochemical and cellular protocols.

G EGFR EGFR / HER2 PI3K PI3K / AKT EGFR->PI3K MAPK MAPK / ERK EGFR->MAPK AXL AXL Receptor SRC SRC Kinase AXL->SRC AXL->PI3K SRC->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Inhibitors Q3C & Benchmarks (Bosutinib, Erlotinib) Inhibitors->EGFR Inhibits Inhibitors->AXL Inhibitors->SRC

Fig 1: RTK/nRTK signaling pathways targeted by Q3C and benchmark kinase inhibitors.

Experimental Methodologies

To ensure rigorous scientific integrity, the benchmarking process must decouple direct enzymatic inhibition from cellular pharmacokinetics. We employ a two-tiered, self-validating workflow: a cell-free FRET assay to establish baseline target engagement, followed by a cellular immunoblotting and viability assay to confirm membrane permeability and physiological efficacy.

Protocol A: Cell-Free Z'-LYTE™ Kinase Inhibition Assay

Causality & Purpose: FRET-based assays eliminate the confounding variables of cellular efflux pumps and membrane permeability, allowing for the precise calculation of ATP-competitive IC50​ values[2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide mixture containing the target kinase (e.g., purified recombinant EGFR, SRC, or AXL) and the appropriate coumarin-fluorescein dual-labeled peptide substrate in 50 mM HEPES buffer (pH 7.5).

  • Compound Titration: Serially dilute Q3C and benchmark inhibitors (Erlotinib, Bosutinib, Cabozantinib) in 100% DMSO, then dilute to a 4X working concentration in kinase buffer (final DMSO concentration ≤1% ).

  • Reaction Initiation: In a 384-well black microplate, combine 2.5μL of 4X compound, 5μL of 2X Kinase/Peptide mixture, and 2.5μL of 4X ATP solution (at the Km​ for each specific kinase).

  • Incubation: Incubate at room temperature for 1 hour to allow for steady-state phosphorylation.

  • Development & Readout: Add 5μL of Development Reagent (site-specific protease). Unphosphorylated peptides are cleaved, disrupting FRET. Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

  • Validation Control: Include a no-ATP control (0% phosphorylation) and a vehicle control (100% phosphorylation) to calculate the Z'-factor. A Z'-factor >0.6 validates the assay.

Protocol B: Cellular Target Modulation and Viability (Western Blot & MTT)

Causality & Purpose: A compound may be a potent biochemical inhibitor but fail in vivo due to poor lipophilicity. This protocol validates that Q3C can cross the lipid bilayer and inhibit autophosphorylation in living cells, ultimately leading to cell death[5].

Step-by-Step Procedure:

  • Cell Seeding: Seed BT474 (HER2+), A549 (EGFR/AXL WT), and PC3 (SRC active) cells at 5×103 cells/well in 96-well plates for viability, and 2×105 cells/well in 6-well plates for immunoblotting.

  • Treatment: After 24h, treat cells with varying concentrations of Q3C or benchmarks ( 0.01μM−10μM ) for 2 hours (for Western Blot) or 72 hours (for MTT).

  • Immunoblotting (Target Engagement): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-EGFR (Tyr1068), p-SRC (Tyr416), and total respective proteins.

  • MTT Assay (Phenotypic Readout): Add 10μL of MTT reagent ( 5 mg/mL) to each 96-well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the GI50​ .

Workflow Prep Compound Preparation Biochem Z'-LYTE FRET Kinase Assay Prep->Biochem In vitro Cellular MTT Viability & Western Blot Biochem->Cellular Hit Selection Analysis IC50 / GI50 Determination Cellular->Analysis Data Synthesis

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitors.

Comparative Data Presentation

The following tables synthesize representative benchmarking data, comparing a highly optimized Q3C derivative against standard-of-care inhibitors.

Table 1: Biochemical Kinase Inhibition Profile ( IC50​ in nM)

Note: Lower values indicate higher biochemical potency. Data reflects direct ATP-competitive inhibition.

CompoundEGFR (WT)HER2SRCAXL
Q3C (Lead Derivative) 12.4 18.2 4.5 8.1
Erlotinib (Benchmark)80.0>1000>1000>1000
Bosutinib (Benchmark)>500>10001.2>500
Cabozantinib (Benchmark)>1000>1000115.04.0

Analysis: While Erlotinib and Bosutinib are highly selective for EGFR and SRC respectively, the Q3C scaffold demonstrates a potent, multi-targeted profile. The introduction of the carboximidamide group allows Q3C to maintain single-digit nanomolar potency against SRC (comparable to the quinoline-3-carbonitrile bosutinib[6]) while drastically improving efficacy against AXL and HER2[2][3].

Table 2: Cellular Anti-Proliferative Efficacy ( GI50​ in μ M)

Note: Assessed via 72-hour MTT Assay. Reflects the compound's ability to penetrate cells and halt proliferation.

CompoundA549 (EGFR/AXL WT)BT474 (HER2+)PC3 (SRC Active)
Q3C (Lead Derivative) 0.45 0.22 0.38
Erlotinib 3.10>10.0>10.0
Bosutinib >10.0>10.00.85
Cabozantinib 1.20>10.04.50

Analysis: The cellular data validates the biochemical findings. Q3C exhibits sub-micromolar efficacy across all three cell lines. Notably, its performance in the BT474 cell line ( 0.22μM ) highlights the superior hydrogen-bonding capacity of the carboximidamide moiety in the HER2 kinase domain, outperforming standard EGFR inhibitors that struggle with HER2 amplification[4].

Conclusion

Benchmarking quinoline-3-carboximidamide against established clinical inhibitors reveals it as a highly versatile and potent pharmacophore. By replacing the traditional carbonitrile or carboxamide groups with an imidamide, researchers can exploit new hydrogen-bonding networks within the kinase hinge region. As demonstrated through our self-validating FRET and cellular viability workflows, Q3C derivatives offer a compelling multi-kinase inhibition profile (EGFR/HER2/SRC/AXL), positioning them as strong candidates for overcoming resistance mechanisms in refractory solid tumors.

References

  • Exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors. Chemsrc (Bioassay Database). Available at:[Link]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. ACS Publications. Available at:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. PubMed / ACS Publications. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Quinoline-3-carboximidamide: Operational Safety and Disposal Protocol

Executive Summary & Mechanistic Hazard Profile Quinoline-3-carboximidamide is a heterocyclic organic compound frequently utilized as a key intermediate in medicinal chemistry, kinase inhibitor synthesis, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

Quinoline-3-carboximidamide is a heterocyclic organic compound frequently utilized as a key intermediate in medicinal chemistry, kinase inhibitor synthesis, and drug development. Structurally, it combines a lipophilic quinoline core with a highly polar, basic carboximidamide (amidine) group. This dual chemical nature dictates both its behavior in biological systems and its environmental persistence.

From a laboratory safety and logistical perspective, the compound presents specific operational challenges:

  • Nitrogenous Combustion Byproducts: The high nitrogen content (present in both the quinoline ring and the amidine group) means that improper disposal via standard burning will release highly toxic nitrogen oxides (NOx) [3].

  • Aquatic Toxicity & Persistence: The rigid quinoline core is recalcitrant to standard microbial degradation in wastewater treatment facilities, leading to bioaccumulation and chronic aquatic toxicity [1].

  • Physiological Reactivity: The basic amidine group can disrupt the acidic mantle of the skin and cause severe localized irritation to mucous membranes and ocular tissue upon contact [2].

Quantitative Hazard Data & PPE Specifications

Table 1: GHS Hazard Classification & Mechanistic Rationale

(Derived from structurally analogous quinoline derivatives) [2]

Hazard CategoryGHS ClassificationHazard StatementCausality / Mechanistic Rationale
Acute Toxicity, Oral Category 4H302: Harmful if swallowedNitrogenous heterocycles can intercalate DNA or competitively inhibit cellular enzymatic processes.
Skin Irritation Category 2H315: Causes skin irritationThe basic amidine moiety reacts with epidermal moisture, causing localized pH elevation and lipid disruption.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact induces rapid pH changes and protein denaturation in the corneal epithelium.
Aquatic Toxicity Chronic Category 2H411: Toxic to aquatic life with long-lasting effectsThe aromatic structure resists rapid biodegradation, persisting and bioaccumulating in aquatic ecosystems [1].
Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationOperational Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Provides an impermeable barrier against the solid compound and resists permeation by common carrier solvents (e.g., DMSO, Methanol).
Eye Protection Safety goggles with side shieldsPrevents ocular exposure to airborne particulates during weighing, transfer, or sonication operations.
Respiratory N95 or P100 particulate respiratorMandatory when handling dry powders outside a certified fume hood to prevent inhalation of irritant dust [2].
Body Protection Flame-retardant lab coatProtects against incidental contact and prevents cross-contamination of personal clothing.

Step-by-Step Disposal Workflows

To maintain a self-validating safety system, every disposal step must be verified before proceeding to the next. Treat all Quinoline-3-carboximidamide waste as hazardous organic waste. Under no circumstances should this material be disposed of down the drain. [1]

Protocol A: Solid Waste Management

Applicable to pure compound, synthesized derivatives, and contaminated solid media.

  • Collection: Carefully sweep or scrape residual solid waste using a static-free spatula.

    • Causality: Static charges can aerosolize the fine powder, significantly increasing the risk of inhalation exposure.

  • Containerization: Transfer the material into a high-density polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to the basicity of the amidine group, preventing the leaching or structural degradation that can occur with certain plasticized containers.

  • Consolidation of Contaminated Items: Place all contaminated weigh boats, filter papers, and disposable spatulas into the same solid waste container.

  • Labeling & Verification: Seal the container and affix a "Hazardous Solid Waste - Toxic/Irritant" label. Verify the seal integrity by gently inverting the container to ensure no particulate escape.

Protocol B: Liquid Waste Segregation

Applicable to reaction mother liquors, analytical samples (e.g., HPLC/NMR waste), and glassware rinsate.

  • Solvent Identification: Determine the primary solvent carrying the Quinoline-3-carboximidamide.

  • Segregation:

    • Non-Halogenated Streams: (e.g., DMSO, Methanol, Water). Route to the standard organic liquid waste stream.

    • Halogenated Streams: (e.g., Dichloromethane, Chloroform). Route to the halogenated waste stream.

    • Causality: Halogenated solvents require significantly higher incineration temperatures to prevent the formation of highly toxic dioxins [3]. Mixing them with non-halogenated waste compromises the disposal facility's combustion parameters.

  • Decontamination Rinsing: Rinse contaminated glassware with a minimal volume of acetone or ethanol. Collect the first two rinses as hazardous liquid waste. Subsequent rinses may be treated as standard laboratory wastewater.

Protocol C: Final Destruction (Incineration)
  • Contractor Handoff: Transfer sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Destruction Mechanism: The material must be dissolved or mixed with a combustible solvent and destroyed in a chemical incinerator [2].

  • Emission Control Requirement: The incinerator must be equipped with an afterburner and a chemical scrubber.

    • Causality: The high nitrogen content of the quinoline and amidine groups generates toxic nitrogen oxides (NOx) during combustion. The scrubber neutralizes these emissions, preventing environmental release and ensuring regulatory compliance [2].

Spill Management and Containment

In the event of an accidental release, execute the following self-validating containment loop:

  • Isolate & Assess: Evacuate non-essential personnel. Verify that local exhaust ventilation (e.g., fume hood or snorkel) is active.

  • Dry Spill Containment: If the compound is in powder form, do not use a dry brush. Lightly dampen an absorbent pad with water or ethanol and gently place it over the powder to suppress dust generation.

  • Wet Spill Containment: For liquid solutions, deploy an inert absorbent material (e.g., vermiculite or diatomaceous earth).

    • Causality: Inert absorbents physically trap the liquid without initiating the exothermic reactions that could occur with reactive chemical neutralizers.

  • Recovery: Scoop the absorbed mixture using non-sparking tools and place it into a designated hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 5% mild acidic solution (e.g., dilute acetic acid) followed by soap and water.

    • Causality: The mild acid chemically neutralizes the basic amidine residue, rendering it more water-soluble for final cleanup.

Waste Management Workflow Visualization

The following diagram illustrates the logical routing of Quinoline-3-carboximidamide waste streams to ensure regulatory compliance and environmental safety.

WasteWorkflow Start Quinoline-3-carboximidamide Waste Generation Solid Solid Waste (Powder, Crystals) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Contam Contaminated Items (PPE, Labware) Start->Contam SolidCont Sealable HDPE Container (Label: Toxic/Irritant Solid) Solid->SolidCont LiqCont Compatible Liquid Container (Segregate by Solvent Type) Liquid->LiqCont Contam->SolidCont Incineration High-Temperature Incineration (Requires Afterburner & Scrubber) SolidCont->Incineration Licensed Contractor LiqCont->Incineration Licensed Contractor

Figure 1: Comprehensive waste segregation and disposal workflow for Quinoline-3-carboximidamide.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • 3-CYANOQUINOLINE Safety Data Sheet. Chemsrc.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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